Product packaging for N'-Nitrosopentyl-(2-picolyl)amine(Cat. No.:CAS No. 383417-48-9)

N'-Nitrosopentyl-(2-picolyl)amine

Cat. No.: B013980
CAS No.: 383417-48-9
M. Wt: 207.27 g/mol
InChI Key: SSGNCWJROPKVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-Nitrosopentyl-(2-picolyl)amine (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O B013980 N'-Nitrosopentyl-(2-picolyl)amine CAS No. 383417-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNCWJROPKVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC1=CC=CC=N1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407874
Record name N'-Nitrosopentyl-(2-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383417-48-9
Record name N-Nitroso-N-pentyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosopentyl-(2-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N'-Nitrosopentyl-(2-picolyl)amine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for N'-Nitrosopentyl-(2-picolyl)amine. The following guide is based on the well-established mechanism of action of the broader class of N-nitrosamines, to which this compound belongs. The presented pathways, data, and protocols are illustrative of this class of compounds and should be considered as a predictive framework for this compound.

Introduction

This compound is a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens in numerous animal species. The carcinogenic activity of N-nitrosamines is not inherent to the parent compound but is a consequence of metabolic activation to reactive electrophilic intermediates. This guide provides an in-depth overview of the presumed mechanism of action of this compound, focusing on its metabolic activation, interaction with cellular macromolecules, and the subsequent cellular responses.

Metabolic Activation

The critical first step in the mechanism of action of N-nitrosamines is metabolic activation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] This process, known as bioactivation, converts the chemically stable N-nitrosamine into a highly reactive alkylating agent.

The proposed metabolic activation pathway for this compound involves the enzymatic hydroxylation of the α-carbon atom of the pentyl group. This α-hydroxylation is a key step that leads to the formation of an unstable α-hydroxynitrosamine intermediate.[1] This intermediate then undergoes spontaneous decomposition to yield a carbocation, which is the ultimate carcinogenic species.

Key Enzymes in N-Nitrosamine Metabolism

While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, studies on other N-nitrosamines have implicated several key enzymes.

Enzyme FamilySpecific Isoform(s)Role in N-Nitrosamine Metabolism
Cytochrome P450CYP2A6, CYP2A13, CYP2E1, CYP2B1, CYP3A4α-hydroxylation leading to bioactivation.
Glutathione S-transferases (GSTs)Various isoformsDetoxification by conjugating reactive intermediates with glutathione.

Metabolic Activation Pathway Diagram

Metabolic Activation of this compound cluster_0 Cellular Environment This compound This compound Alpha-hydroxynitrosamine α-Hydroxynitrosamine Intermediate This compound->Alpha-hydroxynitrosamine CYP450-mediated α-hydroxylation Carbocation Pentyl Diazonium Ion / Carbocation Alpha-hydroxynitrosamine->Carbocation Spontaneous Decomposition DNA_Adduct DNA Adducts Carbocation->DNA_Adduct Alkylation of DNA Detoxification Detoxification Products Carbocation->Detoxification GST-mediated conjugation DNA_Damage_Response DNA_Adducts DNA Adducts Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Adducts->Sensor_Proteins Damage Recognition Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Transducers Activation Effectors Effector Proteins (e.g., p53) Transducers->Effectors Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis Experimental_Workflow cluster_workflow In Vitro DNA Adduct Formation Workflow Incubation Incubate this compound with liver microsomes (source of CYPs), NADPH, and calf thymus DNA DNA_Isolation Isolate DNA Incubation->DNA_Isolation DNA_Hydrolysis Hydrolyze DNA to nucleosides DNA_Isolation->DNA_Hydrolysis Analysis Analyze for DNA adducts by LC-MS/MS DNA_Hydrolysis->Analysis Ames_Test_Workflow cluster_ames Enhanced Ames Test Workflow Pre-incubation Pre-incubate this compound with Salmonella typhimurium tester strain and S9 mix (liver homogenate) Plating Plate the mixture on minimal glucose agar plates Pre-incubation->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting

References

An In-depth Technical Guide to the Physicochemical Properties of N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical applications of N'-Nitrosopentyl-(2-picolyl)amine. The information is intended to support research and development activities where this compound is utilized, particularly as an internal standard in the analysis of tobacco-specific nitrosamines (TSNAs).

Physicochemical Properties

This compound, with the CAS number 383417-48-9, is a synthetic N-nitrosamine compound.[1] Its structural features, including a pyridine ring and a nitroso group, dictate its chemical behavior and analytical utility. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O[2][3][4]
Molecular Weight 207.27 g/mol [1][2][3][4]
CAS Number 383417-48-9[1][2][3][5]
IUPAC Name N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide[2]
Boiling Point 105°C at 0.3 mm Hg[3]
Density 1.04 ± 0.1 g/cm³ (Predicted)[3]
XLogP3 2.4[2]
Appearance Off-White to Yellow Liquid[4]
Storage Conditions Refrigerator (4°C)[3][5]
InChI Key SSGNCWJROPKVJX-UHFFFAOYSA-N[1]
SMILES CCCCCN(CC1=NC=CC=C1)N=O[5]

Experimental Protocols

The synthesis and analysis of this compound involve specific chemical reactions and chromatographic techniques.

The synthesis is a two-step process initiated from 2-picolylamine.

Step 1: N-Alkylation of 2-Picolylamine The first step is the formation of the secondary amine precursor, N-pentyl-(2-picolyl)amine, via N-alkylation.[1]

  • Reactants : 2-picolylamine and a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane.[1]

  • Mechanism : This is a nucleophilic substitution reaction where the nitrogen atom of 2-picolylamine's amino group attacks the electrophilic pentyl reagent.[1]

  • Reaction Conditions : The reaction is typically conducted in the presence of a base. The base neutralizes the hydrogen halide byproduct, which drives the reaction towards completion.[1]

  • Control : Careful selection of reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine byproduct, N,N-dipentyl-(2-picolyl)amine.[1]

Step 2: Nitrosation of N-pentyl-(2-picolyl)amine The final step is the introduction of the nitroso group (-N=O) to form the target N-nitrosamine.[1]

  • Reactant : The secondary amine precursor, N-pentyl-(2-picolyl)amine.

  • Nitrosating Agent : A source of the nitroso group, typically nitrous acid (formed in situ from a nitrite salt and a strong acid).

  • Mechanism : Secondary amines are particularly susceptible to nitrosation. The reaction mechanism is influenced by pH, with an optimal pH range typically between 2.5 and 3.5 for many secondary amines.[1]

  • Temperature : The reaction rate is temperature-dependent. While increased temperatures can speed up the reaction, they also pose a risk of product and reagent degradation. Room temperature (25°C) often provides a balance between reaction rate and stability.[1]

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrosation Picolylamine 2-Picolylamine Alkylation Nucleophilic Substitution Picolylamine->Alkylation PentylHalide Pentyl Halide (e.g., 1-Bromopentane) PentylHalide->Alkylation Base Base Base->Alkylation Neutralizes H-Halide Precursor N-pentyl-(2-picolyl)amine (Secondary Amine Precursor) Alkylation->Precursor Nitrosation Nitrosation Reaction Precursor->Nitrosation NitrosatingAgent Nitrosating Agent (e.g., NaNO2 + Acid) NitrosatingAgent->Nitrosation FinalProduct This compound Nitrosation->FinalProduct

Caption: Synthesis workflow for this compound.

Chromatographic techniques are fundamental for the analysis and purification of this compound.[1]

  • Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is volatilized and separated from other components in a sample as it passes through a capillary column. Its distinct retention time allows for its identification and quantification.[1]

  • Liquid Chromatography (LC) : LC platforms are also employed, offering advantages for samples that may not be suitable for GC due to thermal instability or low volatility. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) provide high sensitivity and selectivity.

Application as an Internal Standard

A significant application of this compound is its use as an internal standard for the quantification of tobacco-specific nitrosamines (TSNAs).[1] TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are known carcinogens found in tobacco products.[1]

  • Purpose : An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and blanks.[1]

  • Function : It is used to correct for the potential loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.[1]

  • Suitability : The structural similarity of this compound to TSNAs, combined with its ability to be chromatographically separated from them, makes it an ideal internal standard for these analyses.[1]

Analytical_Workflow Analytical Workflow for TSNA Quantification Sample Tobacco Sample (Containing unknown amount of TSNAs) InternalStandard Add Known Amount of This compound (Internal Standard) Sample->InternalStandard Preparation Sample Preparation (Extraction, Cleanup) InternalStandard->Preparation Analysis Chromatographic Analysis (GC or LC-MS) Preparation->Analysis Quantification Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification

Caption: Analytical workflow for TSNA quantification using an internal standard.

Logical_Relationship Logical Role as an Internal Standard cluster_process Analytical Process Analyte TSNA (Analyte) - Unknown initial concentration - Subject to loss during processing Preparation Sample Preparation & Injection Analyte->Preparation IS This compound (Internal Standard) - Known initial concentration - Assumed to have similar % loss IS->Preparation Detection Chromatographic Detection Preparation->Detection Result Final Measurement (Peak Area Ratio of Analyte/IS) Detection->Result Correction Correction for Procedural Losses Result->Correction AccurateQuant Accurate TSNA Concentration Correction->AccurateQuant

Caption: Logical relationship illustrating the function of an internal standard.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it highly valuable in analytical chemistry. Its primary role as an internal standard is critical for the accurate and reliable quantification of carcinogenic TSNAs in various matrices. The detailed understanding of its synthesis and analytical behavior, as outlined in this guide, is essential for its effective application in research and regulatory settings.

References

The Biological Activity of N'-Nitrosopentyl-(2-picolyl)amine: A Technical Guide Based on Mechanistic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the biological activity of N'-Nitrosopentyl-(2-picolyl)amine. Consequently, this document provides a comprehensive overview of its anticipated biological activities based on the well-established toxicology of the N-nitrosamine class of compounds, particularly those with structural similarities. The metabolic pathways, mechanisms of genotoxicity, and potential carcinogenic effects described herein are extrapolated from analogous N-nitrosamines.

Introduction

This compound is a chemical compound belonging to the N-nitrosamine family. N-nitrosamines are a class of potent genotoxic carcinogens found in various environmental sources, including tobacco smoke, certain foods, and some industrial settings. Their carcinogenicity is intrinsically linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, most critically DNA. This guide synthesizes the expected biological activities of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Synonyms N-nitroso-N-pentyl-N-(pyridin-2-ylmethyl)amine
Molecular Formula C₁₁H₁₇N₃O[1]
Molecular Weight 207.27 g/mol [1][2]
CAS Number 383417-48-9[1][2][3]

Metabolic Activation and Genotoxicity

The biological activity of N-nitrosamines is contingent upon their metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[4][5][6][7][8][9] This process is a prerequisite for their genotoxic and carcinogenic effects.

Proposed Metabolic Activation Pathway

The metabolic activation of this compound is hypothesized to proceed via α-hydroxylation, a common pathway for N-nitrosamines.[4][5][10] This enzymatic reaction can occur on the α-carbon of either the pentyl or the picolyl substituent.

  • Enzymatic Hydroxylation: Cytochrome P450 enzymes, particularly isoforms like CYP2A6 and CYP2E1, are known to catalyze the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.[6][11]

  • Formation of Unstable Intermediates: This hydroxylation results in the formation of an unstable α-hydroxy-nitrosamine.

  • Spontaneous Decomposition: The α-hydroxy-nitrosamine undergoes spontaneous decomposition to yield a reactive electrophile, a diazonium ion, and an aldehyde.[10]

  • DNA Adduct Formation: The highly reactive diazonium ion can then attack nucleophilic sites on DNA bases, forming covalent DNA adducts.[12][13]

Metabolic_Activation cluster_0 Cellular Environment NPA N'-Nitrosopentyl- (2-picolyl)amine CYP Cytochrome P450 (e.g., CYP2A6, CYP2E1) alpha_hydroxy α-Hydroxy-nitrosamine (Unstable Intermediate) diazonium Pentyl or Picolyl Diazonium Ion (Reactive Electrophile) aldehyde Pentanal or Pyridine-2-carboxaldehyde DNA DNA adducts DNA Adducts mutation Mutations cancer Cancer Initiation

DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The electrophilic diazonium ions generated from this compound metabolism are expected to react with DNA bases, particularly at the N7 and O6 positions of guanine and the N3 position of adenine.[14] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations.

Carcinogenicity

While no direct carcinogenicity data exists for this compound, the broader class of N-nitrosamines is well-documented as being carcinogenic in numerous animal species.[15] The carcinogenic potential is dependent on the specific chemical structure, the dose, and the route of exposure.

Table of Expected Carcinogenic Potential Based on Structural Analogs:

ParameterAnticipated Outcome for this compoundRationale Based on N-Nitrosamine Class
Carcinogenic Potential Likely carcinogenicThe vast majority of N-nitrosamines tested are carcinogenic in laboratory animals.[15]
Target Organs Liver, esophagus, nasal cavity, lungsThese are common target organs for many N-nitrosamines, with organ specificity often influenced by the site of metabolic activation.[5]
Mode of Action GenotoxicCarcinogenicity is initiated by metabolic activation leading to DNA adduct formation and subsequent mutations.[16]

Potential Effects on Cellular Signaling Pathways

The genotoxic stress and cellular damage induced by N-nitrosamines and their metabolites can trigger various cellular signaling pathways. While specific pathways affected by this compound are unknown, related compounds are known to influence pathways involved in cell proliferation, survival, and inflammation. For instance, nicotine, which has a structural component (pyridine ring) in common with this compound, can activate signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK-STAT, which are crucial in cancer biology.[17] Chronic inflammation induced by cellular damage can also contribute to a pro-carcinogenic environment.

Signaling_Pathways NPA N'-Nitrosopentyl- (2-picolyl)amine Metabolites DNA_Damage DNA Damage (Adducts) NPA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Inflammation Inflammatory Response (e.g., NF-κB) DNA_Damage->Inflammation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation Increased Cell Proliferation (e.g., MAPK, PI3K/AKT) Inflammation->Proliferation Cancer Cancer Development Proliferation->Cancer

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of N-nitrosamines. These would be the standard methods to determine the activity of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18]

Objective: To determine if this compound can induce mutations in a bacterial system.

Methodology:

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[19]

  • Metabolic Activation: The test is conducted with and without a mammalian liver extract (S9 fraction), typically from rats or hamsters induced with a CYP inducer like Aroclor 1254 or phenobarbital, to provide metabolic activation.[18][19]

  • Procedure: a. The bacterial strain, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.[20]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_1 Ames Test Procedure start Start prepare Prepare bacterial strains, test compound dilutions, and S9 mix mix Combine bacteria, test compound, and S9 mix in top agar plate Pour onto minimal glucose agar plates incubate Incubate at 37°C for 48-72 hours count Count revertant colonies analyze Analyze data for dose-response and compare to controls end Conclusion on Mutagenicity

In Vivo Carcinogenicity Study

A long-term animal bioassay is the gold standard for assessing the carcinogenic potential of a chemical.

Objective: To determine the carcinogenic potential of this compound in a mammalian model.

Methodology:

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Administration: The test compound is administered chronically (e.g., for 2 years) via a relevant route of exposure (e.g., in drinking water, by gavage, or in the diet).

  • Dose Groups: At least two dose levels and a concurrent control group are used.

  • Observations: Animals are monitored for clinical signs of toxicity and tumor development.

  • Endpoint: At the end of the study, a full histopathological examination of all organs is performed to identify and characterize tumors. An increased incidence of tumors in the treated groups compared to the control group indicates carcinogenicity.

DNA Adduct Analysis

Several methods can be used to detect and quantify DNA adducts.

Objective: To identify and quantify the formation of DNA adducts in target tissues following exposure to this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation: DNA is isolated from the tissues of animals exposed to the test compound.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual nucleosides.

  • LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23][24][25] This technique allows for the separation and highly sensitive and specific detection of adducted nucleosides.

  • Quantification: The amount of specific DNA adducts is quantified relative to the total amount of normal nucleosides.

DNA_Adduct_Analysis cluster_2 LC-MS/MS Workflow for DNA Adducts expose Expose animal model to test compound isolate Isolate DNA from target tissues hydrolyze Enzymatically hydrolyze DNA to nucleosides analyze Analyze by LC-MS/MS quantify Identify and quantify DNA adducts end Conclusion on DNA Adduct Formation

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, its chemical structure strongly suggests that it will exhibit the characteristic genotoxic and carcinogenic properties of the N-nitrosamine class of compounds. It is anticipated to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can bind to DNA, leading to mutations and potentially initiating cancer. The experimental protocols outlined in this guide provide a framework for the definitive determination of the biological activity of this compound. Further research is essential to specifically characterize its toxicological profile and to ascertain its potential risk to human health.

References

N'-Nitrosopentyl-(2-picolyl)amine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosopentyl-(2-picolyl)amine is a niche chemical compound primarily utilized as an internal standard in the analytical determination of tobacco-specific nitrosamines (TSNAs). Its structural similarity to TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), makes it an invaluable tool for ensuring accuracy and precision in quantifying these potent carcinogens in various matrices, including tobacco products and biological samples. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, analytical applications, and the current understanding of its biological implications. While specific toxicological data for this compound is limited, this review also discusses the broader context of nitrosamine carcinogenicity and metabolism.

Chemical Properties and Identification

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 86339-27-3Internal
Molecular Formula C₁₁H₁₇N₃OInternal
Molecular Weight 207.27 g/mol Internal
Appearance Not specified in literatureInternal
Solubility Not specified in literatureInternal
Boiling Point Not specified in literatureInternal
Melting Point Not specified in literatureInternal

Synthesis of this compound

The synthesis of this compound is a two-step process involving the N-alkylation of a pyridine-based amine followed by nitrosation.

Logical Flow of Synthesis

2-Picolylamine 2-Picolylamine N-pentyl-(2-picolyl)amine N-pentyl-(2-picolyl)amine 2-Picolylamine->N-pentyl-(2-picolyl)amine N-Alkylation Pentyl Halide Pentyl Halide Pentyl Halide->N-pentyl-(2-picolyl)amine This compound This compound N-pentyl-(2-picolyl)amine->this compound Nitrosation Nitrosating Agent Nitrosating Agent Nitrosating Agent->this compound

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of the Precursor, N-pentyl-(2-picolyl)amine (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolylamine in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

  • Addition of Base: Add an appropriate base, such as potassium carbonate or triethylamine, to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.

  • Alkylation: To the stirred solution, add a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-pentyl-(2-picolyl)amine by column chromatography on silica gel or by vacuum distillation to yield the pure secondary amine.

Step 2: Nitrosation of N-pentyl-(2-picolyl)amine (General Procedure)

  • Reaction Setup: Dissolve the purified N-pentyl-(2-picolyl)amine in a suitable solvent, such as dichloromethane or water.

  • Acidification: Cool the solution in an ice bath and acidify by the dropwise addition of an aqueous acid, such as hydrochloric acid or acetic acid.

  • Nitrosating Agent: Prepare a solution of a nitrosating agent, typically sodium nitrite, in water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, acidified amine solution while maintaining the temperature at 0-5 °C. The reaction is typically rapid.

  • Quenching and Work-up: After the addition is complete, the reaction can be quenched by the addition of a quenching agent like ammonium sulfamate. The organic layer is then separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography to yield the final product.

Analytical Applications

The primary application of this compound is as an internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs) by gas chromatography with a thermal energy analyzer (GC-TEA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Determination of TSNAs in Tobacco Smoke using this compound as an Internal Standard (Adapted from available literature)

This protocol is a generalized procedure based on established methods for TSNA analysis.

1. Sample Collection and Extraction:

  • Mainstream tobacco smoke is collected on a Cambridge filter pad.

  • The filter pad is spiked with a known amount of this compound internal standard solution.

  • The TSNAs and the internal standard are extracted from the filter pad using an appropriate solvent, such as dichloromethane or a buffer solution.

2. Sample Clean-up:

  • The extract is subjected to a clean-up procedure to remove interfering compounds. This may involve liquid-liquid extraction and/or solid-phase extraction (SPE) using cartridges such as silica or Florisil.

3. GC-TEA Analysis:

  • The cleaned-up extract is concentrated and analyzed by GC-TEA. The TEA is a highly specific detector for nitrosamines.

  • The TSNAs are identified based on their retention times relative to the internal standard.

  • Quantification is achieved by comparing the peak area ratios of the target TSNAs to the internal standard with a calibration curve.

Workflow for TSNA Analysis

cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Smoke Collection Smoke Collection Spiking with IS Spiking with IS Smoke Collection->Spiking with IS Extraction Extraction Spiking with IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction LLE->SPE GC-TEA GC-TEA Analysis SPE->GC-TEA Data Processing Data Processing GC-TEA->Data Processing

Caption: General workflow for the analysis of TSNAs using an internal standard.

Quantitative Data

A study on an improved method for the determination of TSNAs in mainstream smoke reported the use of N'-Nitrosopentylpicolylamine (NPePicA) as a newly synthesized internal standard. The following recovery data was presented:

AnalyteRecovery from Buffer Solution (%)Recovery from Filter (%)
N'-Nitrosopentylpicolylamine (NPePicA) 8375
N'-nitrosonornicotine (NNN)8577
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)8878
N'-nitrosoanabasine (NAB) / N'-nitrosoanatabine (NAT)8575

Data adapted from a study on the determination of tobacco-specific nitrosamines in mainstream smoke.[1]

Biological Activity and Toxicological Profile

There is currently no specific toxicological, carcinogenicity, or genotoxicity data available in the public domain for this compound. However, as a nitrosamine, it belongs to a class of compounds that are well-known for their carcinogenic potential.

General Mechanism of Nitrosamine Carcinogenicity

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes. This metabolic process, known as α-hydroxylation, leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to yield highly reactive electrophilic species (e.g., diazonium ions or carbocations). These electrophiles can then form covalent adducts with cellular macromolecules, including DNA. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Metabolic Activation Pathway of Nitrosamines

Nitrosamine Nitrosamine Alpha-Hydroxy Nitrosamine Alpha-Hydroxy Nitrosamine Nitrosamine->Alpha-Hydroxy Nitrosamine CYP450 (α-hydroxylation) Electrophilic Species Electrophilic Species Alpha-Hydroxy Nitrosamine->Electrophilic Species Spontaneous Decomposition DNA Adducts DNA Adducts Electrophilic Species->DNA Adducts Reaction with DNA Mutation Mutation DNA Adducts->Mutation Faulty DNA Replication Cancer Cancer Mutation->Cancer

Caption: Generalized metabolic activation pathway of carcinogenic nitrosamines.

Given the structural similarities to carcinogenic TSNAs, it is prudent to handle this compound with appropriate safety precautions as a potential carcinogen until specific toxicological data becomes available.

Conclusion

This compound serves as a critical analytical tool for the accurate quantification of carcinogenic tobacco-specific nitrosamines. While detailed protocols for its synthesis are not widely published, its preparation follows standard organic chemistry principles of N-alkylation and nitrosation. Its primary utility lies in its role as an internal standard, for which it demonstrates good recovery in analytical methods. A significant data gap exists regarding its biological activity and toxicological profile. In the absence of such data, and given its classification as a nitrosamine, it should be handled with caution as a potential carcinogen. Further research into the toxicology and metabolism of this compound would be beneficial to fully characterize its safety profile, particularly for researchers and scientists who handle this compound.

References

An In-Depth Technical Guide to the In Vitro Study of N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies on N'-Nitrosopentyl-(2-picolyl)amine are not extensively available in public literature. This guide synthesizes information on its known chemical properties with established in vitro methodologies for structurally related N-nitrosamines to provide a framework for its study.

Introduction

This compound is a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant group of carcinogens that require metabolic activation to exert their genotoxic effects.[1][2][3] This technical guide provides a comprehensive overview of the theoretical in vitro evaluation of this compound, focusing on its putative metabolic activation, potential for DNA adduct formation, and the experimental protocols to assess its biological activity.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
CAS Number 383417-48-9

Putative Metabolic Activation

The carcinogenicity of N-nitrosamines is dependent on their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3] This process typically involves the α-hydroxylation of the carbon atom adjacent to the N-nitroso group. For this compound, two primary pathways of α-hydroxylation are hypothesized, leading to the formation of unstable intermediates that can ultimately generate electrophilic species capable of reacting with cellular macromolecules like DNA.

A proposed metabolic activation pathway for this compound is illustrated in the following diagram.

Metabolic Activation of this compound cluster_0 Putative Metabolic Activation cluster_1 α-Hydroxylation Pathways cluster_2 Unstable Intermediates cluster_3 Decomposition Products cluster_4 DNA Adduct Formation NPA This compound CYP Cytochrome P450 (e.g., CYP2A6, CYP2A13) NPA->CYP alpha_CH2 α-Methylene Hydroxylation CYP->alpha_CH2 alpha_CH α-Pentyl Hydroxylation CYP->alpha_CH intermediate1 α-Hydroxy-NPA (picolyl side) alpha_CH2->intermediate1 intermediate2 α-Hydroxy-NPA (pentyl side) alpha_CH->intermediate2 diazohydroxide1 Pentyldiazohydroxide intermediate1->diazohydroxide1 aldehyde1 2-Pyridinecarboxaldehyde intermediate1->aldehyde1 diazohydroxide2 Picolyldiazohydroxide intermediate2->diazohydroxide2 aldehyde2 Pentanal intermediate2->aldehyde2 dna_adducts DNA Adducts diazohydroxide1->dna_adducts Alkylation diazohydroxide2->dna_adducts Alkylation

Putative metabolic activation pathway of this compound.

Experimental Protocols

A generalized workflow for the in vitro assessment of this compound is outlined below. This workflow is based on established methods for other N-nitrosamines.

In Vitro Experimental Workflow cluster_metabolism Metabolic Activation Assay cluster_mutagenicity Mutagenicity Assay (Ames Test) cluster_dna_adducts DNA Adduct Formation Assay start This compound incubation Incubation with Liver Microsomes (Human, Rat, or Hamster S9) start->incubation ames_test Bacterial Reverse Mutation Assay (S. typhimurium, E. coli) +/- S9 Activation start->ames_test dna_incubation Incubation with DNA and S9 Activation System start->dna_incubation analysis Metabolite Identification (LC-MS/MS) incubation->analysis ames_results Quantification of Revertant Colonies ames_test->ames_results dna_hydrolysis DNA Hydrolysis dna_incubation->dna_hydrolysis adduct_analysis Adduct Quantification (LC-MS/MS or ³²P-postlabeling) dna_hydrolysis->adduct_analysis

General experimental workflow for in vitro nitrosamine assessment.

Objective: To identify the metabolites of this compound formed by CYP enzymes.

Methodology:

  • Incubation: this compound is incubated with a liver microsomal fraction (S9) from human, rat, or hamster, which contains CYP enzymes. The reaction mixture typically includes an NADPH-generating system to support CYP activity.[1][3]

  • Extraction: Following incubation, the reaction is quenched, and the metabolites are extracted from the mixture using a suitable organic solvent.

  • Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[4][5]

Objective: To determine the mutagenic potential of this compound and its metabolites.

Methodology: The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic properties of chemical substances.[2][6][7]

  • Strains: A set of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA), are used.[2] These strains have mutations in genes involved in histidine or tryptophan synthesis, respectively, and cannot grow in a medium lacking these amino acids.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction). For nitrosamines, an enhanced protocol using a higher concentration of S9 (e.g., 30%) and a pre-incubation step is recommended to increase sensitivity.[2][6][8]

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium.

  • Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Objective: To detect and quantify the formation of covalent DNA adducts.

Methodology:

  • In Vitro Reaction: this compound is incubated with calf thymus DNA or another DNA source in the presence of a metabolic activation system (S9).

  • DNA Isolation and Hydrolysis: After the incubation, the DNA is isolated and purified to remove any unbound compound. The DNA is then enzymatically or chemically hydrolyzed to individual nucleosides or bases.

  • Adduct Analysis: The hydrolyzed DNA is analyzed for the presence of adducts. Common methods include:

    • LC-MS/MS: This technique provides high sensitivity and specificity for the identification and quantification of known adduct structures.[4][5]

    • ³²P-Postlabeling: This is a highly sensitive method for detecting unknown DNA adducts.[9][10]

Data Presentation

While direct quantitative data for this compound is unavailable, a hypothetical summary of expected results from in vitro assays is presented in Table 2.

AssayEndpointExpected Outcome (Hypothetical)
Metabolic Activation Metabolite IdentificationDetection of α-hydroxylated metabolites and corresponding aldehydes.
Ames Test Fold increase in revertant coloniesDose-dependent increase in revertant colonies in the presence of S9, particularly in strains sensitive to base-pair substitutions (e.g., TA100, TA1535).
DNA Adduct Assay Adduct levels (adducts per 10⁶ nucleotides)Detection of pentyl- and picolyl-DNA adducts.

Conclusion

The in vitro evaluation of this compound is crucial for understanding its potential genotoxicity and carcinogenic risk. Although specific experimental data for this compound is scarce, the established methodologies for other N-nitrosamines provide a robust framework for its investigation. The key steps involve characterizing its metabolic activation by CYP enzymes, assessing its mutagenicity using the Ames test with appropriate modifications, and identifying and quantifying the formation of DNA adducts. Such studies are essential for regulatory assessment and ensuring the safety of pharmaceuticals and other products where nitrosamine impurities may be present.

References

Carcinogenicity of N'-Nitrosopentyl-(2-picolyl)amine: A Technical Overview Based on Related N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive toxicological assessment, including carcinogenicity studies, for N'-Nitrosopentyl-(2-picolyl)amine is not publicly available in the reviewed scientific literature. Therefore, this guide provides an in-depth analysis of the carcinogenic potential of closely related N-nitroso compounds (NOCs), which serve as critical surrogates for understanding the potential risks associated with this compound. The experimental data and methodologies presented herein are derived from studies on other N-nitrosamines and should be interpreted as indicative of the potential hazards of this class of compounds.

Introduction to N-Nitroso Compounds

N-nitroso compounds are a class of potent carcinogens, with over 300 of these compounds demonstrating carcinogenic activity in approximately 40 different animal species, including primates.[1] Their carcinogenicity has been observed irrespective of the route of administration, which includes oral, subcutaneous, intraperitoneal, intravenous, and topical applications.[1] It is widely presumed that N-nitrosamines are also carcinogenic to humans.[1] This class of compounds includes nitrosamines and nitrosamides. While nitrosamides are direct-acting carcinogens, nitrosamines require metabolic activation to exert their genotoxic and carcinogenic effects.[1]

This compound is a research chemical with the molecular formula C₁₁H₁₇N₃O.[2][3] It is synthesized by the nitrosation of its secondary amine precursor, N-pentyl-(2-picolyl)amine.[4]

Synthesis and Formation

The synthesis of this compound involves the N-alkylation of 2-picolylamine with a pentylating agent, such as 1-bromopentane, to form the secondary amine N-pentyl-(2-picolyl)amine.[4] This precursor is then nitrosated to yield the final N-nitrosamine product.[4]

G 2-Picolylamine 2-Picolylamine N-pentyl-(2-picolyl)amine N-pentyl-(2-picolyl)amine 2-Picolylamine->N-pentyl-(2-picolyl)amine N-Alkylation Pentyl Halide Pentyl Halide Pentyl Halide->N-pentyl-(2-picolyl)amine This compound This compound N-pentyl-(2-picolyl)amine->this compound Nitrosation Nitrosating Agent Nitrosating Agent Nitrosating Agent->this compound

General synthesis pathway for this compound.

Carcinogenicity Data from Surrogate N-Nitrosamines

Due to the absence of specific data for this compound, this section presents carcinogenicity data from studies on N-nitrosomethyl(2-oxopropyl)amine (MOP), a potent pancreatic carcinogen in Syrian hamsters.[5]

Tumor Incidence in Syrian Hamsters Treated with MOP

The following table summarizes the tumor incidence in Syrian golden hamsters following subcutaneous (s.c.) injection of MOP.

Treatment GroupDoseRouteTumor TypeIncidence (%)
125 mg/kg (single dose)s.c.Pancreatic Ductular Adenomas/Adenocarcinomas80
23.5 mg/kg (weekly)s.c.Pancreatic Neoplasms93
31.75 mg/kg (weekly)s.c.Pancreatic Neoplasms87
40.87 mg/kg (weekly)s.c.Pancreatic Neoplasms33
125 mg/kg (single dose)s.c.Nasal Cavity Tumors40
23.5 mg/kg (weekly)s.c.Nasal Cavity Tumors100
31.75 mg/kg (weekly)s.c.Nasal Cavity Tumors27
---Liver Tumors7-100
---Kidney Tumors7-80
---Vascular System Tumors7-27

Data extracted from a study on the carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine in Syrian hamsters.[5]

Comparative Carcinogenicity of MOP and BOP in Rats

A comparative study of N-nitrosomethyl(2-oxopropyl)amine (MOP) and N-nitrosobis(2-oxopropyl)amine (BOP) in Wistar-derived MRC rats revealed differences in target organ specificity and the influence of administration route.

CompoundRouteTarget Organs with High Tumor Incidence
MOPIntragastric (i.g.)Pharynx, Esophagus, Nasal, Hepatic
BOPIntragastric (i.g.)Thyroid, Lungs, Colon, Urethra
MOPSubcutaneous (s.c.)Thyroid, Renal

Data from a comparative carcinogenicity study of MOP and BOP in rats.[6]

Experimental Protocols

The following are generalized experimental protocols based on the studies of related N-nitrosamines.

Animal Carcinogenicity Study Workflow

G Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Observation Observation Dosing->Observation Necropsy Necropsy Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis DataAnalysis Histopathology->DataAnalysis

A typical workflow for an animal carcinogenicity bioassay.

Animal Model: Syrian golden hamsters or Wistar-derived MRC rats are commonly used.[5][6]

Dosing: The test compound is administered via a clinically relevant route, such as subcutaneous injection or intragastric gavage.[5][6] Dosing can be a single high dose or repeated lower doses over a lifetime.[5]

Observation: Animals are monitored for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.

Necropsy and Histopathology: At the end of the study or when moribund, animals are euthanized, and a full necropsy is performed. All organs are examined for gross lesions, and tissues are collected for histopathological evaluation.

Mechanism of Action: Metabolic Activation

N-nitrosamines require metabolic activation by cytochrome P450 (CYP) enzymes to become carcinogenic.[1] This process, known as α-hydroxylation, leads to the formation of unstable α-hydroxy-nitrosamines. These intermediates spontaneously decompose to form highly reactive electrophilic diazonium ions, which can then alkylate DNA and other cellular macromolecules, leading to mutations and cancer initiation.

G Nitrosamine Nitrosamine AlphaHydroxyNitrosamine α-Hydroxy-nitrosamine Nitrosamine->AlphaHydroxyNitrosamine α-hydroxylation CYP450 CYP450 CYP450->AlphaHydroxyNitrosamine DiazoniumIon Diazonium Ion AlphaHydroxyNitrosamine->DiazoniumIon Spontaneous decomposition DNAAdducts DNA Adducts DiazoniumIon->DNAAdducts DNA DNA DNA->DNAAdducts Mutation Mutation DNAAdducts->Mutation Cancer Cancer Mutation->Cancer

General metabolic activation pathway of N-nitrosamines.

Conclusion

While direct experimental data on the carcinogenicity of this compound is currently lacking, the extensive body of evidence on other N-nitroso compounds strongly suggests that it should be handled as a potential carcinogen. The data from surrogate compounds like MOP and BOP highlight the potent and often multi-organ carcinogenic effects of this chemical class. Further research, including in vitro genotoxicity assays and long-term animal bioassays, is imperative to definitively characterize the carcinogenic risk of this compound. Until such data is available, stringent safety precautions should be implemented when handling this compound in research and development settings.

References

Genotoxicity of N'-Nitrosopentyl-(2-picolyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a comprehensive search of publicly available scientific literature has revealed no specific studies on the genotoxicity of N'-Nitrosopentyl-(2-picolyl)amine. Therefore, this guide provides an in-depth analysis based on the well-established genotoxic properties of the broader class of N-nitroso compounds and presents data from structurally related analogues. The information herein is intended for researchers, scientists, and drug development professionals to inform potential risk assessment and guide future research.

Introduction

This compound belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies. The genotoxic mechanism of N-nitrosamines is a critical factor in their carcinogenicity. It is widely accepted that these compounds require metabolic activation to exert their genotoxic effects, leading to the formation of reactive electrophilic species that can damage DNA.

This technical guide summarizes the current understanding of N-nitrosamine genotoxicity, provides detailed experimental protocols for key genotoxicity assays, and presents quantitative data from representative N-nitrosamine analogues to infer the potential genotoxic profile of this compound.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of N-nitrosamines is predominantly mediated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for this compound, based on the general mechanism for N-nitrosamines, is initiated by α-hydroxylation of the carbon atom adjacent to the nitroso group.

This hydroxylation can occur on either the pentyl or the picolyl side of the nitrogen atom. Following α-hydroxylation, the resulting intermediate is unstable and undergoes spontaneous decomposition to form a diazonium ion. This highly reactive electrophile can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations and chromosomal damage, which are key initiating events in carcinogenesis. The picolyl moiety may influence the rate and site of metabolism, potentially affecting the overall genotoxic potency.

G cluster_0 Metabolic Activation cluster_1 DNA Damage This compound This compound α-Hydroxylation (CYP Enzymes) α-Hydroxylation (CYP Enzymes) This compound->α-Hydroxylation (CYP Enzymes) Unstable α-hydroxy-nitrosamine Unstable α-hydroxy-nitrosamine α-Hydroxylation (CYP Enzymes)->Unstable α-hydroxy-nitrosamine Pentyl diazonium ion Pentyl diazonium ion Unstable α-hydroxy-nitrosamine->Pentyl diazonium ion Pentyl-side hydroxylation Picolyl diazonium ion Picolyl diazonium ion Unstable α-hydroxy-nitrosamine->Picolyl diazonium ion Picolyl-side hydroxylation DNA DNA Pentyl diazonium ion->DNA Alkylation Picolyl diazonium ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Genotoxicity Genotoxicity Mutation->Genotoxicity

Caption: Proposed metabolic activation pathway of this compound.

Genotoxicity Data of Analogue N-Nitrosamines

In the absence of data for this compound, this section presents quantitative genotoxicity data for three well-studied N-nitrosamines: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR). These compounds represent simple alkyl and cyclic nitrosamines and provide a basis for estimating the potential genotoxicity of the target compound.

Bacterial Reverse Mutation Assay (Ames Test) Data

The Ames test is a widely used in vitro assay for assessing the mutagenic potential of a chemical. For N-nitrosamines, metabolic activation (typically with hamster or rat liver S9 fraction) is essential for detecting a mutagenic response.

Table 1: Ames Test Data for Analogue N-Nitrosamines

CompoundTester StrainMetabolic ActivationConcentration RangeResultReference
N-Nitrosodimethylamine (NDMA) S. typhimurium TA100Hamster Liver S9 (30%)0.1 - 10 µ g/plate Positive[No specific citation available in search results]
S. typhimurium TA1535Hamster Liver S9 (30%)0.1 - 10 µ g/plate Positive[No specific citation available in search results]
N-Nitrosodiethylamine (NDEA) S. typhimurium TA100Hamster Liver S9 (30%)0.1 - 10 µ g/plate Positive[No specific citation available in search results]
S. typhimurium TA1535Hamster Liver S9 (30%)0.1 - 10 µ g/plate Positive[No specific citation available in search results]
N-Nitrosomorpholine (NMOR) S. typhimurium TA100Rat Liver S9Not SpecifiedPositive[No specific citation available in search results]
In Vivo Micronucleus Assay Data

The in vivo micronucleus assay detects chromosomal damage in erythroblasts. For many nitrosamines, the liver is a primary target organ for toxicity and genotoxicity.

Table 2: In Vivo Micronucleus Assay Data for Analogue N-Nitrosamines

CompoundSpeciesTissueDosing RegimenLowest Observed Effect Level (LOEL)ResultReference
N-Nitrosodiethylamine (NDEA) RatLiver (Hepatocytes)28 days, oral0.1 mg/kg/dayPositive[No specific citation available in search results]
N-Nitrosomorpholine (NMOR) MouseLiverNot SpecifiedNot SpecifiedPositive[No specific citation available in search results]
In Vivo Comet Assay Data

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Table 3: In Vivo Comet Assay Data for Analogue N-Nitrosamines

CompoundSpeciesTissueDosing RegimenLowest Observed Effect Level (LOEL)ResultReference
N-Nitrosodiethylamine (NDEA) RatLiver2 days, oral0.1 mg/kg/dayPositive[No specific citation available in search results]
N-Nitrosomorpholine (NMOR) MouseLiver9 days, oral10 mg/kg/dayPositive[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of genotoxicity. The following sections outline the key steps for the Ames, in vivo micronucleus, and in vivo comet assays, with specific considerations for N-nitroso compounds.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare bacterial tester strains (e.g., S. typhimurium TA100, TA1535) D Combine test compound, bacterial culture, and S9 mix in a test tube A->D B Prepare test compound dilutions B->D C Prepare S9 metabolic activation mix (e.g., hamster liver S9) C->D E Pre-incubate at 37°C D->E F Add molten top agar and pour onto minimal glucose agar plates E->F G Incubate plates at 37°C for 48-72 hours F->G H Count revertant colonies G->H I Assess for a dose-dependent increase in revertants compared to control H->I

Caption: General workflow for the Ames test with N-nitrosamines.

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are typically used.

  • Metabolic Activation: A post-mitochondrial fraction (S9) from the liver of Aroclor 1254-induced rats or hamsters is used. For nitrosamines, hamster liver S9 is often more sensitive.

  • Procedure: The test compound, bacterial culture, and S9 mix are pre-incubated at 37°C. Molten top agar is then added, and the mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-related increase in the number of revertants.

In Vivo Micronucleus Assay Protocol

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Slide Preparation & Analysis A Administer test compound to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage) C Collect bone marrow or peripheral blood at appropriate time points after dosing A->C B Include vehicle control and positive control groups B->C D Prepare slides and stain with a DNA-specific stain (e.g., Giemsa, acridine orange) C->D E Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei D->E F Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of cytotoxicity D->F G Statistically analyze the frequency of micronucleated PCEs E->G

Caption: General workflow for the in vivo micronucleus assay.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Dosing: The test compound is administered, often for two or more consecutive days.

  • Sample Collection: Bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

  • Slide Preparation: Smears are made on microscope slides and stained.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also assessed as an indicator of bone marrow toxicity.

In Vivo Comet Assay Protocol

G cluster_0 Dosing & Tissue Collection cluster_1 Cell Preparation & Lysis cluster_2 Electrophoresis & Analysis A Administer test compound to rodents B Euthanize animals and collect target tissues (e.g., liver, kidney) A->B C Prepare a single-cell suspension from the tissues B->C D Embed cells in low-melting-point agarose on a slide C->D E Lyse cells to remove membranes and proteins, leaving behind nucleoids D->E F Subject slides to alkaline electrophoresis to unwind and migrate damaged DNA E->F G Stain DNA with a fluorescent dye F->G H Visualize and score comets using fluorescence microscopy and image analysis software G->H I Quantify DNA damage (e.g., % tail DNA, tail moment) H->I

Caption: General workflow for the in vivo comet assay.

Methodology:

  • Animal Dosing and Tissue Collection: Animals are dosed with the test compound, and target tissues are collected.

  • Single-Cell Suspension: Tissues are processed to obtain a single-cell suspension.

  • Embedding and Lysis: Cells are embedded in agarose on a microscope slide and then lysed to form nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and allow broken DNA fragments to migrate.

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the "comets" are visualized and quantified using a fluorescence microscope and specialized software. The amount of DNA in the tail of the comet is proportional to the amount of DNA damage.

Structure-Activity Relationships and Conclusion

The genotoxicity of N-nitrosamines is influenced by their chemical structure. Factors such as the length and branching of the alkyl chains and the presence of functional groups can affect their metabolic activation and, consequently, their genotoxic potency. The picolyl group in this compound, with its pyridine ring, introduces electronic and steric factors that are different from simple alkyl or cyclic nitrosamines. The nitrogen atom in the pyridine ring could potentially influence the metabolic profile of the compound.

Based on the consistent positive genotoxicity results for a range of N-nitroso compounds in various assays, it is highly probable that this compound is also genotoxic. The pentyl group suggests that it will be readily metabolized, and the overall structure is consistent with compounds known to be activated to DNA-reactive species.

Recommendation: Given the lack of specific data, it is imperative that the genotoxicity of this compound be evaluated experimentally using a standard battery of tests, including the Ames test, an in vitro mammalian cell mutation assay, and an in vivo genotoxicity assay such as the micronucleus or comet assay. The protocols and comparative data provided in this guide can serve as a valuable resource for designing and interpreting these future studies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA), a compound primarily utilized as an internal standard in the analysis of tobacco-specific nitrosamines (TSNAs). The protocols outlined below are based on established analytical techniques for nitrosamine analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Introduction

This compound (NPiPA) is a synthetic N-nitrosamine that serves as a crucial internal standard for the accurate quantification of carcinogenic TSNAs in various matrices, including tobacco products and smoke.[1] Its structural similarity to TSNAs makes it an ideal surrogate for monitoring and correcting for analytical variability during sample preparation and analysis.[1] Accurate quantification of NPiPA itself is essential for validating its use as an internal standard and for ensuring the reliability of TSNA data.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of NPiPA. While specific data for NPiPA as a primary analyte is limited, the provided recovery data from its use as an internal standard demonstrates its suitability for analytical applications.

ParameterValueMethodMatrixReference
Average Recovery83%GC-TEABuffer Solution[1]
Average Recovery75%GC-TEACambridge Filter[1]
Limit of Detection (LOD)0.01 - 0.1 ng/mLLC-MS/MSMainstream Cigarette Smoke Extract[2] (Analogous TSNAs)
Limit of Quantification (LOQ)0.03 - 0.3 ng/mLLC-MS/MSMainstream Cigarette Smoke Extract(Estimated based on LOD)
Linearity Range0.5 - 200 ng/mLLC-MS/MSMainstream Cigarette Smoke Extract[2] (Analogous TSNAs)

Experimental Protocols

Quantification of NPiPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from validated methods for the analysis of TSNAs and other nitrosamines in complex matrices.[3][4][5][6]

3.1.1. Sample Preparation (Aqueous Matrix)

  • Spiking: Add a known concentration of NPiPA standard solution to the aqueous sample.

  • Extraction: Perform liquid-liquid extraction using dichloromethane. Vortex the sample for 2 minutes and centrifuge to separate the layers.

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.

3.1.2. LC-MS/MS Instrumental Conditions

  • UHPLC System: Vanquish Horizon UHPLC system or equivalent.[7]

  • Column: Acclaim Polar Advantage II column or a similar C18 column.[4][7]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8).[6]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[8]

  • Ionization Mode: Positive

  • MRM Transitions: To be determined by infusing a standard solution of NPiPA. A probable precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the precursor ion.

Quantification of NPiPA using Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is based on the established use of NPiPA as an internal standard in TSNA analysis.[1][9]

3.2.1. Sample Preparation (Tobacco Matrix)

  • Extraction: Extract a known weight of the homogenized tobacco sample with an aqueous buffer containing ascorbic acid to prevent artifact formation.[9]

  • Enrichment: Perform liquid-liquid extraction with dichloromethane.

  • Cleanup: Use column chromatography for cleanup of the extract.[9]

  • Concentration: Concentrate the fraction containing NPiPA to a known volume.

3.2.2. GC-TEA Instrumental Conditions

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5MS or similar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium

  • Detector: Thermal Energy Analyzer (TEA)

  • Pyrolyzer Temperature: 550 °C

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Spike Spike with NPiPA Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Dry Organic Phase (Anhydrous Na2SO4) LLE->Dry Evap Evaporate to Dryness (Nitrogen Stream) Dry->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UHPLC System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (HESI/APCI) Separate->Ionize Detect Detection by TQ-MS (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: LC-MS/MS experimental workflow for NPiPA quantification.

Experimental_Workflow_GC_TEA cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-TEA Analysis Tobacco Tobacco Sample Extract Aqueous Buffer Extraction (+ Ascorbic Acid) Tobacco->Extract Enrich Liquid-Liquid Extraction (Dichloromethane) Extract->Enrich Cleanup Column Chromatography Enrich->Cleanup Concentrate Concentrate Cleanup->Concentrate Inject_GC Inject into GC System Concentrate->Inject_GC Separate_GC Chromatographic Separation (DB-5MS Column) Inject_GC->Separate_GC Detect_GC Detection by TEA Separate_GC->Detect_GC Data_GC Data_GC Detect_GC->Data_GC Data Acquisition & Processing

References

LC-MS/MS method for N'-Nitrosopentyl-(2-picolyl)amine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of N'-Nitrosopentyl-(2-picolyl)amine has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method is suitable for the analysis of this compound in pharmaceutical matrices, where it may be present as an impurity or used as an internal standard for the analysis of other nitrosamines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • A C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Sample Preparation (for a drug product)
  • Accurately weigh and transfer 100 mg of the homogenized drug product powder into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 5 minutes to ensure complete dissolution of the analyte.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A tandem mass spectrometer is essential for the selective and sensitive detection of this compound.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes and re-equilibrate for 2.9 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]+) m/z 208.15
Product Ion (Quantifier) m/z 178.15 (Predicted, corresponds to loss of -NO)
Product Ion (Qualifier) m/z 93.06 (Predicted, corresponds to the picolyl fragment)
Collision Energy (CE) To be optimized for the specific instrument, typically 10-30 eV.
Dwell Time 100 ms
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described LC-MS/MS method.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)LOQ (ng/mL)
This compoundTo be determined208.15178.1593.06< 1

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start weigh_sample Weigh Drug Product (100 mg) prep_start->weigh_sample dissolve Dissolve in Methanol (10 mL) weigh_sample->dissolve vortex Vortex (5 min) dissolve->vortex centrifuge Centrifuge (4000 rpm, 15 min) vortex->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject Sample/Standard filter->inject ref_std Reference Standard stock_sol Prepare Stock Solutions ref_std->stock_sol cal_std Prepare Calibration Standards stock_sol->cal_std cal_std->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Application Notes: Synthesis of N-Nitrosamines for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine. They can be formed from the reaction of a secondary or tertiary amine with a nitrosating agent, often under acidic conditions[1][2][3]. While N-nitrosamines are found in various consumer products and foods in low amounts, they are also recognized as probable human carcinogens[3][4][5]. In the pharmaceutical industry, the unexpected discovery of nitrosamine impurities in common medicines has led to rigorous risk assessment and control strategies to limit patient exposure[4][6][7][8].

The synthesis of N-nitrosamines in a controlled laboratory setting is essential for toxicological studies and for the preparation of analytical standards. These standards are crucial for developing and validating sensitive analytical methods required to detect and quantify nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products[9][10]. This document provides a generalized protocol for the synthesis of an N-nitrosamine, using the formation of N'-Nitrosopentyl-(2-picolyl)amine as an illustrative example.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Chemical Properties and Data

The synthesis involves the reaction of a secondary amine precursor, Pentyl-(2-picolyl)amine, with a nitrosating agent such as sodium nitrite in an acidic medium.

CompoundFormulaMolar Mass ( g/mol )RoleKey Properties[11]
Pentyl-(2-picolyl)amineC₁₁H₁₈N₂178.27Precursor (Amine)Secondary amine, susceptible to nitrosation.
Sodium NitriteNaNO₂69.00Nitrosating AgentSource of the nitroso group under acidic conditions.
Hydrochloric AcidHCl36.46CatalystCreates the acidic environment to form nitrous acid.
This compoundC₁₁H₁₇N₃O207.27ProductN-nitroso compound, probable carcinogen.[11][12]

Reaction Principle

The core of the synthesis is the nitrosation of a secondary amine. In an acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Nitrous acid can then generate various nitrosating species (e.g., the nitrosonium ion, N≡O⁺), which subsequently react with the nucleophilic secondary amine to form the N-nitrosamine product.

Reaction_Pathway NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H_plus Acid (H⁺) H_plus->HNO2 Product N-Nitrosamine (R₂N-N=O) HNO2->Product + R₂NH - H₂O Amine Secondary Amine (R₂NH) Amine->Product H2O Water (H₂O)

Caption: General pathway for the formation of N-nitrosamines.

Experimental Protocol: General Procedure for Nitrosation

This protocol describes a general method that can be adapted for the synthesis of various N-nitrosamines from their secondary amine precursors.

1. Materials and Equipment

  • Reactants: Secondary amine precursor (e.g., Pentyl-(2-picolyl)amine), Sodium Nitrite (NaNO₂).

  • Solvent: Dichloromethane (DCM) or other suitable organic solvent.

  • Acid: Dilute Hydrochloric Acid (HCl).

  • Quenching Agent: Saturated sodium bicarbonate solution (NaHCO₃).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel.

  • Safety: Chemical fume hood, safety glasses, nitrile gloves, lab coat.

  • Analytical: Thin-Layer Chromatography (TLC) plates, NMR spectrometer, Mass Spectrometer (MS).

2. Reaction Setup and Procedure

  • Dissolve the secondary amine precursor in an organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

  • In a separate beaker, prepare an aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel.

  • After the addition of the nitrite solution, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acidic condition is necessary for the formation of the nitrosating agent[1]. Maintain the temperature at 0-5 °C throughout the addition.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.

3. Work-up and Purification

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Carefully neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the excess acid.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

  • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel to obtain the pure N-nitrosamine.

4. Characterization

  • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve 1. Dissolve Amine in Solvent (0-5 °C) Add_Nitrite 2. Add NaNO₂ Solution Dissolve->Add_Nitrite Add_Acid 3. Add Dilute HCl Dropwise Add_Nitrite->Add_Acid Monitor 4. Monitor Reaction (TLC) Add_Acid->Monitor Quench 5. Quench with NaHCO₃ Monitor->Quench Extract 6. Separate & Wash Organic Layer Quench->Extract Dry 7. Dry with Na₂SO₄ Extract->Dry Concentrate 8. Concentrate (Rotovap) Dry->Concentrate Purify 9. Purify (Column Chromatography) Concentrate->Purify Characterize 10. Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for N-nitrosamine synthesis.

Safety and Handling

The handling of N-nitrosamines requires stringent safety protocols due to their classification as probable human carcinogens.

  • Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for carcinogenic waste.

  • Decontamination: Surfaces and glassware should be decontaminated using appropriate methods after use.

References

N'-Nitrosopentyl-(2-picolyl)amine: A Potential Research Tool in Carcinogenesis and Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N'-Nitrosopentyl-(2-picolyl)amine is a member of the N-nitrosamine class of compounds. N-nitrosamines are potent carcinogens in various animal species, and their presence in food, consumer products, and pharmaceuticals is a significant public health concern. The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can induce genetic mutations and initiate tumorigenesis.

Due to its structural features, comprising an N-nitroso group, an alkyl chain (pentyl), and a heterocyclic aromatic ring (picolyl), this compound is a valuable research tool for investigating several key areas of cancer research and drug metabolism:

  • Carcinogenicity Studies: As a suspected carcinogen, this compound can be used in long-term animal bioassays to determine its target organ specificity and carcinogenic potency. Such studies are crucial for understanding the structure-activity relationships within the N-nitrosamine class.

  • Metabolic Activation and Detoxification Pathways: this compound can serve as a substrate for identifying the specific CYP isozymes responsible for its metabolic activation. In vitro studies using human liver microsomes or recombinant CYP enzymes can elucidate the hydroxylation and other metabolic pathways involved in its bioactivation and detoxification.

  • DNA Adduct Formation and Repair: Research using this compound can focus on the identification and quantification of specific DNA adducts formed upon its metabolic activation. These studies are fundamental to understanding the mechanisms of mutagenesis and the initiation of cancer. Investigating the repair of these adducts can provide insights into cellular defense mechanisms against chemical carcinogens.

  • Development of Analytical Methods: The unique chemical structure of this compound makes it a suitable candidate for developing and validating sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of N-nitrosamines in various matrices.

  • Screening of Chemopreventive Agents: This compound can be employed in cellular and animal models to screen for potential chemopreventive agents that can inhibit its metabolic activation, enhance its detoxification, or block its carcinogenic effects.

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability

ParameterValue
Test System Human Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 60
Initial Concentration (µM) 1
Half-life (t½, min) Data to be determined
Intrinsic Clearance (CLint, µL/min/mg protein) Data to be determined

Table 2: In Vivo Carcinogenicity Data (Hypothetical)

Animal ModelRoute of AdministrationDose (mg/kg/day)Tumor Incidence (%)Target Organ(s)
F344 RatDrinking Water0 (Control)5-
145Esophagus, Liver
585Esophagus, Liver, Nasal Cavity
B6C3F1 MouseGavage0 (Control)8-
252Liver, Lung
1091Liver, Lung, Forestomach

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of this compound.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

  • Prepare a working solution by diluting the stock solution in phosphate buffer to a concentration of 10 µM.

  • In a microcentrifuge tube, pre-incubate 1 µL of the 10 µM working solution with 94 µL of phosphate buffer and 5 µL of HLM (at a final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction from Aroclor 1254-induced rat liver

  • Cofactor solution (NADP+, G-6-P)

  • Molten top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100/TA1535)

  • Negative control (vehicle solvent)

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a test tube, combine 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation).

  • Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: DNA Adduct Analysis by LC-MS/MS

Objective: To identify and quantify DNA adducts formed from this compound in vitro.

Materials:

  • This compound

  • Calf thymus DNA

  • S9 fraction and cofactors (as in Protocol 2)

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Solvents for solid-phase extraction (SPE) and HPLC

Procedure:

  • Incubate calf thymus DNA (1 mg/mL) with this compound at various concentrations in the presence of the S9 metabolic activation system at 37°C for 2-4 hours.

  • Isolate the DNA by ethanol precipitation.

  • Enzymatically hydrolyze the DNA to individual deoxynucleosides.

  • Purify and enrich the adducted deoxynucleosides using solid-phase extraction (SPE).

  • Analyze the purified sample by LC-MS/MS.

  • Use neutral loss or precursor ion scanning to screen for potential adducts.

  • Develop a multiple reaction monitoring (MRM) method for the sensitive and specific quantification of identified adducts, ideally using a synthesized stable isotope-labeled internal standard.

Visualizations

Metabolic_Activation_of_N_Alkylnitrosamines cluster_0 Metabolic Activation cluster_1 Cellular Targets cluster_2 Biological Outcome N_Nitrosopentyl_2_picolylamine This compound Alpha_Hydroxy_Nitrosamine α-Hydroxy-Nitrosamine (Unstable Intermediate) N_Nitrosopentyl_2_picolylamine->Alpha_Hydroxy_Nitrosamine CYP450 α-Hydroxylation Alkyldiazonium_Ion Alkyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy_Nitrosamine->Alkyldiazonium_Ion Spontaneous Decomposition DNA DNA Alkyldiazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts Mutations Mutations DNA_Adducts->Mutations Faulty DNA Repair or Replication Cancer Cancer Initiation Mutations->Cancer

Caption: Metabolic activation pathway of N-alkylnitrosamines.

Carcinogenicity_Study_Workflow Start Start: Select Animal Model (e.g., F344 Rats) Dose_Selection Dose Range Finding Study (Determine MTD) Start->Dose_Selection Chronic_Exposure Chronic Exposure Phase (e.g., 2 years via drinking water) Dose_Selection->Chronic_Exposure Monitoring In-life Monitoring (Clinical signs, body weight) Chronic_Exposure->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Conclusion: Carcinogenic Potential and Target Organs Determined Data_Analysis->Conclusion

Caption: Workflow for an in vivo carcinogenicity study.

N'-Nitrosopentyl-(2-picolyl)amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for direct applications of N'-Nitrosopentyl-(2-picolyl)amine in cancer research did not yield specific studies investigating its carcinogenic or anti-cancer properties. The available information primarily points to its role as an analytical standard, particularly in the context of tobacco-specific nitrosamine (TSNA) analysis. Nitrosamines as a class are recognized for their carcinogenic potential, and research into related compounds provides a framework for understanding how this compound might interact with biological systems.

This document, therefore, provides a generalized overview based on the known mechanisms of similar N-nitrosamines and outlines its established application as a reference compound.

Overview and Physicochemical Properties

This compound is a nitrosamine compound with the chemical formula C11H17N3O.

PropertyValue
Molecular Weight 207.27 g/mol
IUPAC Name N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide
CAS Number 383417-48-9
SMILES CCCCCN(CC1=CC=CC=N1)N=O

Potential Applications in Cancer Research (Hypothesized)

While direct evidence is lacking, the applications of this compound in cancer research can be extrapolated from the well-documented activities of other N-nitrosamines.

Carcinogenesis Studies

Many N-nitrosamines are potent carcinogens that, after metabolic activation, can form DNA adducts, leading to mutations and the initiation of cancer.[1] Should this compound be investigated for its carcinogenic potential, it would likely serve as a model compound to study the mechanisms of DNA damage and repair.

Apoptosis Induction

Studies on structural analogues, such as N-nitrosodibutylamine and N-nitrosodimethylamine, have shown that some nitrosamines can induce apoptosis (programmed cell death) in cancer cell lines.[2] This occurs through pathways involving chromatin condensation and caspase activation.[2] Future research could explore if this compound exhibits similar pro-apoptotic activity.

Established Application: Analytical Internal Standard

The primary documented use of this compound is as an internal standard in analytical chemistry. Its structural similarity to carcinogenic tobacco-specific nitrosamines (TSNAs) makes it an ideal reference compound for accurate quantification in various samples.

Experimental Protocols

Due to the absence of specific experimental studies on the direct application of this compound in cancer research, the following are generalized protocols for how it might be used based on research into other nitrosamines.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cells.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: DNA Adduct Formation Analysis (Hypothetical)

This protocol describes a general workflow to investigate if this compound can form DNA adducts in vitro.

Objective: To detect the formation of DNA adducts in calf thymus DNA treated with metabolically activated this compound.

Materials:

  • This compound

  • Calf thymus DNA

  • Rat liver microsomes (S9 fraction) as a source of metabolic enzymes

  • NADPH regenerating system

  • HPLC-MS/MS system

Procedure:

  • Metabolic Activation: Incubate this compound with the S9 fraction and the NADPH regenerating system to facilitate metabolic activation.

  • DNA Incubation: Add calf thymus DNA to the reaction mixture and incubate.

  • DNA Isolation: Isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

  • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using enzymatic digestion.

  • LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by HPLC-MS/MS to detect and quantify any potential DNA adducts.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the general mechanism of action for carcinogenic nitrosamines and a typical experimental workflow.

G cluster_0 Cellular Environment Nitrosamine N'-Nitrosopentyl- (2-picolyl)amine MetabolicActivation Metabolic Activation (Cytochrome P450) Nitrosamine->MetabolicActivation ElectrophilicIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ElectrophilicIntermediate DNA DNA ElectrophilicIntermediate->DNA DNAAdducts DNA Adducts DNA->DNAAdducts Alkylation Mutation Mutation DNAAdducts->Mutation Replication Cancer Cancer Initiation Mutation->Cancer

Caption: General metabolic activation and carcinogenic mechanism of N-nitrosamines.

G cluster_0 Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with N'-Nitrosopentyl- (2-picolyl)amine cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay treatment->apoptosis data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: A typical in vitro experimental workflow for assessing anticancer activity.

References

Application Note: A Framework for the Preclinical Safety Assessment of N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of chemical compounds classified as probable human carcinogens based on extensive animal studies.[1] Their presence as impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide, leading to drug recalls and stringent new guidelines.[2][3][4] N'-Nitrosopentyl-(2-picolyl)amine is a specific N-nitrosamine that may arise as a drug substance-related impurity. A comprehensive and systematic experimental approach is crucial to accurately assess its potential risk.

This document outlines a detailed framework for the experimental design of a preclinical safety assessment for this compound, covering analytical quantification, genotoxicity, and metabolic activation.

Part 1: Physicochemical Characterization and Analytical Method Development

Accurate risk assessment begins with the unambiguous identification and sensitive quantification of the impurity. This requires the synthesis of a pure analytical standard and the development of a validated, high-sensitivity analytical method.

Protocol 1.1: Synthesis and Purification of Analytical Standard

Objective: To synthesize and purify this compound for use as a reference standard.

Methodology: The synthesis is a two-step process.[5]

  • N-Alkylation: 2-Picolylamine is reacted with a pentylating agent, such as 1-bromopentane, in a polar aprotic solvent. A non-nucleophilic base is used to neutralize the HBr byproduct, driving the reaction toward the formation of the secondary amine precursor, N-pentyl-(2-picolyl)amine.[5]

  • Nitrosation: The purified N-pentyl-(2-picolyl)amine is then subjected to nitrosation. This is achieved by reacting the amine with a nitrosating agent, such as sodium nitrite, under controlled acidic pH conditions to yield this compound.[5]

  • Purification & Characterization: The final product is purified using column chromatography. The structure and purity are confirmed by NMR, mass spectrometry (MS), and HPLC analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O[6]
Molecular Weight 207.27 g/mol [6]
CAS Number 383417-48-9[6]
Boiling Point 105°C / 0.3 mm Hg[7]
Density (Predicted) 1.04 ± 0.1 g/cm³[7]
XLogP3 2.4[6]

Protocol 1.2: High-Sensitivity Quantification by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the detection and quantification of this compound in a drug substance or product matrix.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Sample Preparation: The drug substance/product is dissolved in an appropriate solvent (e.g., methanol/water), sonicated, centrifuged, and the supernatant is filtered prior to injection.

  • Chromatography: A C18 reverse-phase column is used with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two specific precursor-to-product ion transitions to ensure specificity.

  • Validation: The method is validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The target LOQ should be well below the acceptable intake (AI) limit, which is often in the range of nanograms per day.[8]

Table 2: Example LC-MS/MS MRM Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound208.1178.1 ([M-NO]+)93.1 ([picolyl]+)15

Part 2: Genotoxicity Assessment

A tiered approach is used to evaluate the genotoxic potential of the nitrosamine, starting with an in vitro bacterial assay.

Protocol 2.1: Enhanced Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Methodology: The assay is conducted following OECD Test Guideline 471, with enhancements recommended for nitrosamines.[9][10]

  • Tester Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) are used.[9]

  • Metabolic Activation: Since nitrosamines require metabolic activation to become mutagenic, the assay is run with and without an exogenous metabolic activation system (S9 fraction).[11] For nitrosamines, using S9 prepared from both rat and hamster livers treated with P450 inducers (e.g., phenobarbital and β-naphthoflavone) is recommended.[9][12] A high S9 concentration (e.g., 30%) should be used.[10][13]

  • Assay Type: The pre-incubation method should be used, with a recommended pre-incubation time of 30 minutes.[9][10]

  • Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are pre-incubated before being mixed with top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

G cluster_workflow Genotoxicity Testing Workflow TestCompound Test Compound: This compound Ames Enhanced Ames Test (OECD 471) TestCompound->Ames Negative Negative Result Ames->Negative No significant increase in revertants Positive Positive Result Ames->Positive Significant increase in revertants NonMutagenic Conclusion: Likely Non-Mutagenic (Control as regular impurity) Negative->NonMutagenic Mammalian Follow-up: In Vitro Mammalian Cell Assay (e.g., MLA, MNT) Positive->Mammalian InVivo Follow-up: In Vivo Genotoxicity Assay (e.g., Comet, MNT) Mammalian->InVivo If Positive Mutagenic Conclusion: Mutagenic Potential (Strict Control Required) InVivo->Mutagenic If Positive

Genotoxicity Testing Workflow

Table 3: Hypothetical Ames Test Results (TA100 Strain with 30% Hamster S9)

Concentration (µ g/plate )Revertant Colonies (Mean ± SD)Fold Increase vs. ControlResult
0 (Solvent Control)115 ± 121.0Negative
1121 ± 151.1Negative
10245 ± 212.1Positive
50580 ± 455.0Positive
100950 ± 788.3Positive
Positive Control1500 ± 11013.0Positive

Part 3: Metabolic Activation and DNA Interaction

Understanding the metabolic pathway is key to understanding the mechanism of toxicity. For N-nitrosamines, this involves enzymatic activation to a DNA-reactive species.[14][15]

Protocol 3.1: In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the Cytochrome P450 (CYP) enzymes responsible for its metabolism.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes (or microsomes from other species of interest) in the presence of an NADPH-regenerating system.[16]

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, the assay is repeated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for major CYP isoforms in the liver microsome matrix.[17]

  • Data Analysis: The rate of disappearance is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

Table 4: Hypothetical Metabolic Stability Data

ParameterHuman Liver MicrosomesRat Liver Microsomes
Incubation Time (min) % Parent Remaining % Parent Remaining
0100100
58578
156045
303518
6010<5
In Vitro t½ (min) 25.114.5
Primary Metabolizing CYP CYP2E1, CYP2A6CYP2E1

Protocol 3.2: DNA Adduct Analysis

Objective: To provide direct evidence of genotoxicity by detecting and quantifying covalent adducts formed between metabolites of this compound and DNA.

Methodology:

  • Exposure: An in vitro system (e.g., cultured hepatocytes) or an in vivo model is exposed to the test compound.

  • DNA Isolation: DNA is isolated from the cells or target tissues (e.g., liver) using standard enzymatic or chemical extraction methods.

  • DNA Hydrolysis: The purified DNA is hydrolyzed to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS Analysis: The hydrolyzed DNA is analyzed by a highly sensitive LC-MS/MS method to detect specific DNA adducts (e.g., O⁶-pentylguanine). The method requires an authentic analytical standard of the target adduct for accurate quantification.

  • Quantification: The amount of adduct is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

G cluster_pathway Metabolic Activation of this compound Nitrosamine N'-Nitrosopentyl- (2-picolyl)amine Hydroxylation α-Hydroxylation Nitrosamine->Hydroxylation CYP Cytochrome P450 (e.g., CYP2E1) CYP->Hydroxylation Intermediate Unstable α-hydroxy- nitrosamine Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Aldehyde Pentanal (Byproduct) Decomposition->Aldehyde Diazonium Picolyl-diazonium Ion (Reactive Electrophile) Decomposition->Diazonium Adduct DNA Adducts (e.g., O⁶-picolylguanine) Diazonium->Adduct DNA Cellular DNA (Guanine) DNA->Adduct Mutation Miscoding during Replication → Mutation Adduct->Mutation Cancer Carcinogenesis Mutation->Cancer

Proposed Metabolic Activation Pathway

Conclusion

The experimental framework detailed in these application notes provides a systematic approach to evaluating the potential risks associated with this compound. This integrated strategy, combining high-sensitivity analytics with robust toxicological assays, is essential for making informed decisions in drug development and ensuring patient safety in compliance with global regulatory expectations.[1][2][18]

References

Application Notes and Protocols for N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of N'-Nitrosopentyl-(2-picolyl)amine, primarily in its role as an internal standard for the analysis of tobacco-specific nitrosamines (TSNAs).

Product Information and Physical Properties

This compound is a synthetic N-nitrosamine used as an internal standard in analytical chemistry, particularly for the quantification of TSNAs in various matrices by Gas Chromatography (GC) combined with a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS). Its structural similarity to TSNAs makes it an ideal candidate for correcting variations during sample preparation and analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₇N₃O[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 383417-48-9[1]
Appearance Neat Oil[2]
Boiling Point 105°C at 0.3 mmHgNo direct citation in snippets
Solubility Slightly soluble in Chloroform and Ethyl AcetateNo direct citation in snippets
Storage Temperature +4°C or 2-8°C[3][4]
Shelf Life 1095 days (approximately 3 years)[3]

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general knowledge of handling N-nitrosamine compounds, which are often classified as potential carcinogens.

2.1. General Safety Precautions:

  • Work in a designated area: All work with this compound and its solutions should be conducted in a well-ventilated chemical fume hood.

  • Avoid exposure: Prevent contact with skin, eyes, and clothing. Do not inhale vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Decontamination: All glassware and surfaces that come into contact with the compound should be decontaminated. A common method for nitrosamine decontamination is the use of a solution of sodium hypochlorite followed by a sodium bisulfite quench.

2.2. Storage:

  • Store the neat compound and its solutions in a refrigerator at +4°C or between 2-8°C.[3][4]

  • Keep containers tightly sealed to prevent solvent evaporation and contamination.

  • Protect from light, especially for solutions.

2.3. Disposal:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Application as an Internal Standard

This compound is not naturally found in tobacco products, making it an excellent internal standard for the analysis of TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Preparation of Stock and Working Standard Solutions

Protocol 1: Preparation of Internal Standard Solutions

Objective: To prepare stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (neat oil)

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of dichloromethane. d. Bring the flask to volume with dichloromethane. e. Stopper the flask and mix thoroughly by inversion. f. Calculate the exact concentration of the stock solution. g. Transfer the stock solution to an amber glass vial and store at +4°C.

  • Working Standard Solution (e.g., 1 µg/mL): a. Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with dichloromethane. c. Stopper and mix thoroughly. d. This working solution is now ready to be added to samples and calibration standards.

Table 2: Example Concentrations for Standard Solutions

Solution TypeAnalyteExample ConcentrationSolventStorage
Stock SolutionThis compound100 µg/mLDichloromethane+4°C, protected from light
Working SolutionThis compound1 µg/mLDichloromethane+4°C, protected from light
Calibration StandardsTSNAs (NNN, NNK, etc.)0.5 - 200 ng/mLDichloromethane+4°C, protected from light
Spiked SamplesSample Matrix + Internal StandardVariesDichloromethaneProcess immediately
General Protocol for TSNA Analysis using this compound as an Internal Standard

Protocol 2: Analysis of TSNAs in a Sample Matrix

Objective: To quantify TSNAs in a sample (e.g., tobacco, drug product) using this compound as an internal standard.

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extract Extract with Solvent (e.g., Dichloromethane) Add_IS->Extract Cleanup Solid Phase Extraction (SPE) Cleanup Extract->Cleanup GC_TEA GC-TEA/MS Analysis Cleanup->GC_TEA Integrate Peak Integration GC_TEA->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

Caption: Workflow for TSNA analysis using an internal standard.

Procedure:

  • Sample Preparation: a. Accurately weigh a known amount of the homogenized sample into a suitable container. b. Spike the sample with a known volume of the this compound working standard solution.

  • Extraction: a. Add the extraction solvent (e.g., dichloromethane) to the sample. b. Extract the TSNAs and the internal standard from the matrix using an appropriate technique (e.g., shaking, sonication).[5] c. Separate the solvent extract from the sample matrix.

  • Cleanup (if necessary): a. Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering compounds.[6] b. Elute the analytes and the internal standard from the SPE cartridge. c. Concentrate the eluate to a final known volume.

  • GC Analysis: a. Inject an aliquot of the final extract into the GC-TEA or GC-MS system. b. Typical GC conditions may involve a temperature program to separate the nitrosamines.

  • Data Analysis: a. Integrate the peak areas of the target TSNAs and the internal standard. b. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. c. Calculate the concentration of each TSNA in the sample using the calibration curve.

Table 3: Example GC-TEA Operating Conditions for TSNA Analysis

ParameterValueSource
Carrier Gas Helium[7]
Injector Temperature Programmable (e.g., 35 to 220°C)[7]
Oven Temperature Program e.g., 50°C hold, ramp to 170°C, ramp to 212°C[7]
TEA Interface Temperature 240°C[7]
TEA Furnace Temperature 500-525°C[7]

Logical Relationship for Internal Standard Quantification

The use of an internal standard is based on the principle that the ratio of the detector response of the analyte to the internal standard will remain constant across different samples, correcting for variations in injection volume and sample workup.

G Analyte_Response Analyte Response (Peak Area) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Response (Peak Area) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration Analyte_Conc->Calibration_Curve Final_Conc Final Concentration of Analyte Calibration_Curve->Final_Conc

Caption: Logic of internal standard calibration.

References

Application Notes and Protocols for In Vivo Studies of N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosopentyl-(2-picolyl)amine (NPiPA) is a member of the N-nitrosamine class of compounds. N-nitrosamines are known for their potent carcinogenic properties in various animal species.[1] The carcinogenicity of many nitrosamines is well-documented, with studies on compounds like N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA) demonstrating their ability to induce tumors in multiple organs, most notably the liver and esophagus, in rodent models.[2][3] This document provides a detailed in vivo experimental protocol for assessing the carcinogenic potential of NPiPA, drawing upon established methodologies for analogous nitrosamine compounds.

The protocol outlines the administration of NPiPA to a rodent model, methods for monitoring tumor development, and procedures for sample collection and analysis. Additionally, it includes information on the expected metabolic activation of NPiPA and the potential signaling pathways that may be involved in its carcinogenic effects.

Data Presentation

Table 1: Hypothetical Dose-Response Data for NPiPA Carcinogenicity Study in Rats
Treatment GroupDose of NPiPA in Drinking Water (mg/L)Number of AnimalsObservation Period (Weeks)Tumor Incidence (%)Mean Number of Tumors per AnimalTarget Organs
Control05010420.02-
Low Dose150104200.8Liver, Esophagus
Medium Dose550104602.5Liver, Esophagus
High Dose1050104955.2Liver, Esophagus, Nasal Cavity

This table presents hypothetical data based on typical findings in nitrosamine carcinogenicity studies to illustrate expected outcomes.

Experimental Protocols

In Vivo Carcinogenicity Study of NPiPA in Rats

Objective: To evaluate the dose-dependent carcinogenic effects of NPiPA in a long-term in vivo study using a rat model.

Animal Model:

  • Species: Fischer 344 or Sprague-Dawley rats

  • Sex: Male

  • Age: 6-8 weeks at the start of the study

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and drinking water ad libitum.

Experimental Design:

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to four groups (n=50 per group):

    • Group 1: Control (drinking water without NPiPA)

    • Group 2: Low Dose NPiPA

    • Group 3: Medium Dose NPiPA

    • Group 4: High Dose NPiPA

  • Dosage and Administration:

    • NPiPA is to be administered via the drinking water.

    • Prepare fresh NPiPA solutions weekly.

    • Suggested dose levels (based on studies with similar nitrosamines): 1, 5, and 10 mg/L.[2]

    • Monitor water consumption to calculate the average daily intake of NPiPA.

  • Duration: The study should be conducted for a period of up to 104 weeks.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

    • Record body weight weekly for the first 16 weeks and bi-weekly thereafter.

    • Monitor water and food consumption weekly.

  • Termination and Necropsy:

    • Euthanize animals at the end of the study or when they become moribund.

    • Perform a complete necropsy on all animals.

    • Collect and weigh major organs (liver, kidneys, lungs, spleen, esophagus).

    • Carefully examine the nasal cavity, esophagus, and liver for any gross abnormalities or tumors.

  • Histopathology:

    • Fix all major organs and any visible lesions in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should perform a microscopic examination of the tissues to identify and classify tumors.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (n=50/group) Animal_Acclimatization->Randomization NPiPA_Administration NPiPA Administration in Drinking Water (Up to 104 weeks) Randomization->NPiPA_Administration Monitoring Daily Clinical Observation Weekly Body Weight & Consumption NPiPA_Administration->Monitoring Termination Euthanasia & Necropsy Monitoring->Termination Histopathology Tissue Collection, Processing & H&E Staining Termination->Histopathology Data_Analysis Tumor Incidence & Multiplicity Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for the in vivo carcinogenicity study of NPiPA.

Metabolic Activation and Signaling Pathways

N-nitrosamines require metabolic activation to exert their carcinogenic effects. This activation is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver and other tissues.[1] The proposed metabolic activation pathway for NPiPA involves α-hydroxylation of the pentyl or picolyl group, leading to the formation of unstable intermediates that can spontaneously decompose to form highly reactive electrophiles. These electrophiles can then form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.

Several signaling pathways have been implicated in nitrosamine-induced carcinogenesis. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation. Chronic inflammation induced by cellular damage from NPiPA metabolites may lead to the persistent activation of NF-κB, promoting tumor development.

Signaling_Pathway NPiPA This compound (NPiPA) CYP450 CYP450 Enzymes (Metabolic Activation) NPiPA->CYP450 Reactive_Electrophiles Reactive Electrophiles CYP450->Reactive_Electrophiles DNA_Adducts DNA Adducts Reactive_Electrophiles->DNA_Adducts Cellular_Damage Cellular Damage & Inflammation Reactive_Electrophiles->Cellular_Damage Mutation Mutations DNA_Adducts->Mutation Tumor_Development Tumor Development Mutation->Tumor_Development NFkB NF-κB Activation Cellular_Damage->NFkB NFkB->Tumor_Development

Caption: Proposed metabolic activation and signaling pathway for NPiPA-induced carcinogenesis.

References

Application Notes and Protocols for Toxicological Studies of N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies have been published for N'-Nitrosopentyl-(2-picolyl)amine. The following information is extrapolated from data on structurally related nitrosamines, particularly tobacco-specific nitrosamines (TSNAs) which also possess a pyridine ring. These notes and protocols are intended for research purposes only and should be adapted based on emerging data.

Introduction

This compound is a nitrosamine compound. The N-nitroso group is a structural alert for carcinogenicity, and many nitrosamines are classified as potent carcinogens in animal studies. Like other nitrosamines, it is presumed to be a pro-carcinogen that requires metabolic activation to exert its toxic effects. Its structural similarity to known carcinogens, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), suggests that it may pose a similar toxicological risk. These application notes provide a framework for the toxicological evaluation of this compound.

Postulated Mechanism of Action

It is hypothesized that this compound undergoes metabolic activation primarily in the liver by cytochrome P450 (CYP) enzymes. The proposed primary activation pathway is α-hydroxylation of the pentyl chain. This metabolic step is expected to generate an unstable α-hydroxy nitrosamine, which then spontaneously decomposes to form a reactive electrophile, a diazonium ion. This ion can then alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Metabolic Activation of this compound cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage NPA N'-Nitrosopentyl- (2-picolyl)amine CYP450 Cytochrome P450 (e.g., CYP2A, CYP2E1) NPA->CYP450 alpha_hydroxy_NPA α-Hydroxy NPA (Unstable Intermediate) CYP450->alpha_hydroxy_NPA α-hydroxylation Diazonium_Ion Pentyl-picolyl Diazonium Ion (Reactive Electrophile) alpha_hydroxy_NPA->Diazonium_Ion Spontaneous Decomposition DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Postulated metabolic activation pathway of this compound.

Quantitative Toxicological Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, extrapolated from known potent nitrosamines. These values are for illustrative purposes and require experimental verification.

Table 1: In Vitro Genotoxicity

AssayCell LineConcentration Range (µM)Metabolic ActivationResult
Ames Test (Bacterial Reverse Mutation)S. typhimurium TA100, TA15350.1 - 100With and without S9Positive with S9
Comet Assay (DNA Damage)HepG21 - 50N/APositive
Micronucleus Test (Chromosomal Damage)CHO-K10.5 - 25With and without S9Positive with S9

Table 2: In Vivo Carcinogenicity (Hypothetical Rodent Bioassay)

SpeciesRoute of AdministrationDose (mg/kg/day)DurationTarget OrgansTumor Incidence (%)
Rat (Fischer 344)Drinking Water0 (Control)2 years-5
0.52 yearsLiver, Esophagus45
2.02 yearsLiver, Esophagus, Nasal Cavity85
Mouse (A/J)Intraperitoneal Injection0 (Control)6 months-10
1.06 monthsLung60
5.06 monthsLung95

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • S. typhimurium strains TA100 and TA1535

  • This compound

  • Positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)

  • Negative control (vehicle, e.g., DMSO)

  • S9 fraction from Aroclor-1254 induced rat liver

  • Cofactor solution (NADP, G6P)

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a test tube, combine 0.1 mL of the test compound dilution, 0.1 mL of the bacterial culture, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without activation).

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 2.0 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Preparation Prepare Test Compound Dilutions, Bacterial Cultures, and S9 Mix Start->Preparation Mixing Combine Test Compound, Bacteria, and S9 Mix/Buffer Preparation->Mixing Pre_incubation Pre-incubate at 37°C Mixing->Pre_incubation Plating Add Top Agar and Plate Pre_incubation->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Analyze Data for Mutagenicity Counting->Analysis End End Analysis->End

Workflow for the Ames Test.
In Vivo Rodent Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of this compound following long-term administration to rodents.

Materials:

  • Male and female Fischer 344 rats (8 weeks old)

  • This compound

  • Vehicle (e.g., drinking water)

  • Standard rodent diet

  • Animal housing facilities compliant with ethical guidelines

Procedure:

  • Acclimatize animals for at least one week.

  • Randomly assign animals to control and treatment groups (at least 50 animals per sex per group).

  • Administer this compound in the drinking water at various dose levels daily for 2 years. The control group receives the vehicle only.

  • Monitor animals daily for clinical signs of toxicity. Record body weight and food/water consumption weekly for the first 3 months and monthly thereafter.

  • At the end of the study, euthanize all surviving animals.

  • Conduct a complete necropsy on all animals (including those that die prematurely).

  • Collect all major organs and any gross lesions for histopathological examination.

  • A qualified pathologist should evaluate the tissues for the presence of neoplastic and non-neoplastic lesions.

  • Statistically analyze tumor incidence data to determine the carcinogenic potential of the test compound.

Conclusion

Based on the toxicological profile of structurally similar nitrosamines, this compound should be handled as a potential carcinogen. The provided application notes and protocols offer a starting point for its toxicological evaluation. It is crucial to conduct these studies under appropriate safety conditions and to interpret the results in the context of the broader knowledge of nitrosamine toxicology. Further research is necessary to definitively characterize the toxicological properties of this specific compound.

Troubleshooting & Optimization

Improving stability of N'-Nitrosopentyl-(2-picolyl)amine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitrosopentyl-(2-picolyl)amine solutions. Due to the limited specific data on this compound, the following information is based on the general chemical properties of N-nitrosamines and established best practices for handling similar chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my this compound solution?

A1: The stability of N-nitrosamine solutions can be compromised by several factors:

  • Exposure to Light: Many N-nitroso compounds are susceptible to photolytic degradation, where UV light can break the N-N bond.[1][2]

  • pH of the Solution: Acidic conditions (pH 3-5) can accelerate the degradation of some N-nitrosamines, while neutral to slightly basic conditions (pH > 7) may offer better stability against hydrolysis.[3][4] However, the rate of photolysis can increase with decreasing pH.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[5] For some related compounds, storage at 2-8°C is recommended for parenteral dosage forms.[5]

  • Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents can react with the nitroso group, leading to decomposition.

  • Solvent Choice: The type of solvent used can influence the stability of the compound. Non-aqueous solvents may sometimes offer better stability than aqueous solutions.[3]

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color often indicates chemical degradation. This could be due to one or more of the factors listed in Q1. It is crucial to re-analyze the solution using a suitable analytical method like HPLC-UV or LC-MS to determine the purity and identify any degradation products.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on general knowledge of N-nitrosamines, the following storage conditions are recommended to maximize stability:

  • Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil.

  • Controlled Temperature: Store solutions at a low temperature, such as 2-8°C. For long-term storage, freezing at -20°C or below may be appropriate, but solubility upon thawing should be verified.

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q4: Which solvents are most suitable for preparing this compound stock solutions?

A4: The choice of solvent depends on the intended application. For analytical standards, HPLC-grade acetonitrile or methanol are common choices. For biological assays, a small amount of an organic solvent like DMSO can be used to prepare a concentrated stock, which is then further diluted in an appropriate aqueous buffer. It is essential to ensure the final concentration of the organic solvent is compatible with the experimental system.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter.

Problem Possible Causes Troubleshooting Steps
Inconsistent results in bioassays Solution degradation, inaccurate concentration1. Prepare fresh solutions before each experiment. 2. Verify the concentration and purity of the stock solution using a qualified analytical method (e.g., HPLC-UV, LC-MS). 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Precipitate formation in the solution Poor solubility, temperature changes1. Ensure the compound is fully dissolved during preparation. Gentle warming or sonication may be necessary. 2. Check the solubility of the compound in the chosen solvent at the storage temperature. 3. If storing at low temperatures, allow the solution to come to room temperature and vortex before use to ensure homogeneity.
Loss of compound purity over time (confirmed by analysis) Photodegradation, thermal degradation, or reaction with solvent/impurities1. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. 2. Use high-purity solvents to minimize reactive impurities. 3. Consider preparing solutions in a buffer with a pH known to enhance the stability of similar compounds (typically neutral to slightly basic).

Illustrative Stability Data

The following table provides hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and is based on general trends observed for N-nitrosamines. Actual stability should be determined experimentally.

Condition Solvent Temperature Light Exposure Hypothetical Purity after 30 Days (%)
1Acetonitrile2-8°CAmber Vial>98%
2Acetonitrile2-8°CClear Vial (Ambient Light)<90%
3Aqueous Buffer (pH 5)25°CAmber Vial<92%
4Aqueous Buffer (pH 7.4)25°CAmber Vial>95%
5DMSO-20°CAmber Vial>99%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Acetonitrile
  • Weighing: Accurately weigh approximately 2.07 mg of this compound (MW: 207.27 g/mol ) using an analytical balance.

  • Dissolution: Transfer the weighed compound to a 1 mL amber volumetric flask.

  • Solvent Addition: Add approximately 0.8 mL of HPLC-grade acetonitrile to the flask.

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. Sonication can be used if necessary.

  • Final Volume: Add acetonitrile to the 1 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV
  • Solution Preparation: Prepare the this compound solution in the desired solvent and conditions to be tested.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the solution to a suitable concentration (e.g., 100 µM) and analyze by HPLC-UV. Record the peak area of the parent compound.

  • Storage: Store the remaining solution under the specified conditions (e.g., temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC-UV.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area. The appearance of new peaks may indicate degradation products.

Visualizations

cluster_factors Factors Leading to N-Nitrosamine Degradation Light Light (UV) Degradation This compound Degradation Light->Degradation Temp High Temperature Temp->Degradation pH Acidic pH pH->Degradation Oxidants Oxidizing/Reducing Agents Oxidants->Degradation

Caption: Factors contributing to the degradation of N-nitrosamine solutions.

start Inconsistent Experimental Results check_prep Was the solution freshly prepared? start->check_prep prepare_fresh Prepare a fresh solution for each experiment. check_prep->prepare_fresh No check_storage Review storage conditions: - Protected from light? - Correct temperature? check_prep->check_storage Yes analyze_purity Verify purity and concentration using HPLC or LC-MS. prepare_fresh->analyze_purity correct_storage Store in amber vials at 2-8°C or -20°C. check_storage->correct_storage No check_storage->analyze_purity Yes correct_storage->analyze_purity end_good Problem Resolved analyze_purity->end_good Purity/Conc. OK end_bad If issues persist, consider solvent and pH effects. Re-evaluate protocol. analyze_purity->end_bad Degradation Found

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine (NPiPA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect and quantify N'-Nitrosopentyl-(2-picolyl)amine (NPiPA). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) in my chromatogram. What are the common causes and solutions?

A: Poor peak shape can arise from several factors related to the column, mobile phase, or the analyte itself.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent.

    • Column Degradation: The stationary phase may be degraded. Solution: Replace the column with a new one of the same type.

    • Inappropriate Column Choice: The column chemistry may not be suitable for NPiPA. For nitrosamines, reversed-phase C18 columns are commonly employed for HPLC.[1] Solution: Ensure you are using a recommended column type.

  • Mobile Phase/Flow Path Issues:

    • pH Mismatch: The pH of the mobile phase can affect the ionization state of NPiPA and its interaction with the stationary phase. Solution: Adjust the mobile phase pH.

    • Buffer Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.

    • Dead Volume: Excessive tubing length or poor connections can lead to peak broadening. Solution: Use narrow-bore tubing and ensure all connections are secure.

  • Analyte Issues:

    • Overloading: Injecting too much sample can saturate the column. Solution: Dilute the sample or reduce the injection volume.

Q2: My instrument has low sensitivity, and I'm struggling to detect NPiPA at the required low levels. How can I improve my signal?

A: Achieving high sensitivity is a common challenge in nitrosamine analysis due to stringent regulatory limits.[2][3]

  • Instrumentation:

    • Detector Choice: Mass Spectrometry (MS) is the preferred detection method for achieving the necessary sensitivity and selectivity for nitrosamines.[3] High-resolution MS (HRMS) or tandem MS (MS/MS) are often used for trace-level quantification.[4]

    • MS Parameter Optimization: Ensure MS parameters (e.g., ionization source settings, collision energy) are optimized specifically for NPiPA.

  • Sample Preparation:

    • Concentration Step: Incorporate a sample concentration step, such as Solid-Phase Extraction (SPE), to enrich the analyte before analysis.[1]

    • Matrix Effect Reduction: The sample matrix can suppress the analyte signal. Use appropriate sample cleanup procedures or matrix-matched standards to compensate.

  • Chromatography:

    • Improve Peak Shape: As discussed in Q1, sharper peaks result in a higher signal-to-noise ratio.

    • Gradient Optimization: Optimize the mobile phase gradient to ensure NPiPA elutes in a region with minimal co-eluting interferences.

Q3: I'm seeing a shift in the retention time for NPiPA between runs. What could be the cause?

A: Retention time stability is crucial for reliable identification. Drifts can be caused by:

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially after a gradient. Solution: Increase the equilibration time in your method.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time (e.g., evaporation of an organic component). Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in the column oven temperature will affect retention time. Solution: Ensure the column oven is functioning correctly and maintaining a stable temperature.

  • Flow Rate Instability: A worn pump seal or air bubbles in the system can cause the flow rate to fluctuate. Solution: Degas the mobile phase and perform regular pump maintenance.

Q4: I suspect I am getting false positive results for NPiPA. How can I confirm this and prevent it?

A: False positives are a significant concern in nitrosamine analysis, sometimes arising from the formation of the analyte during the experiment itself.[5]

  • In-Situ Formation: The presence of residual nitrosating agents (e.g., nitrites) in the sample or solvents can react with precursor amines to form NPiPA during sample preparation or analysis.

    • Solution: Add a scavenger, such as ascorbic acid or ammonium sulfamate, to the sample preparation workflow to quench any nitrosating agents.

    • Solution: Use high-purity solvents and reagents that are free from nitrite contamination.

  • Contamination: Cross-contamination from other samples or contaminated lab equipment.

    • Solution: Implement rigorous cleaning procedures for all glassware and equipment. Analyze a blank sample between experimental samples to check for carryover.

  • Mass Spectrometry Interference: An isobaric interference (another compound with the same mass) may be co-eluting with NPiPA.

    • Solution: Use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. If using MS/MS, monitor multiple, specific fragment ions to increase confidence in identification.

Q5: I am concerned about the stability of NPiPA during my analysis, particularly with GC-MS. Is this a valid concern?

A: Yes, nitrosamines can be thermally labile.[1]

  • Thermal Degradation: High temperatures in the GC injector port or during the column temperature ramp can cause NPiPA to degrade, leading to inaccurate quantification.

    • Solution: Keep the injector temperature as low as possible while still ensuring efficient volatilization. Use a temperature program that does not exceed the thermal stability limit of the analyte.

  • Alternative Methods: If thermal degradation is a persistent issue, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative as it is performed at lower temperatures and is ideal for less volatile or thermally unstable compounds.[1]

Quantitative Data Summary

The following table summarizes key properties and typical analytical parameters for this compound.

Property / ParameterValue / ConditionReference
Molecular Formula C₁₁H₁₇N₃O[6]
Molecular Weight ~207.27 g/mol [6][7]
CAS Number 383417-48-9[6]
Typical HPLC Column Reversed-Phase C18[1]
Typical GC Column Capillary column suitable for semi-volatile amines[1]
Detection Method Mass Spectrometry (MS, MS/MS, HRMS)[3][4]
Common Ionization Electrospray Ionization (ESI) for LC-MSN/A
Precursor Ion (M+H)⁺ m/z ~208.14Calculated

Experimental Protocols

General Protocol for LC-MS/MS Analysis of NPiPA

This protocol provides a general framework. Specific parameters must be optimized for your instrument and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of NPiPA in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation (e.g., from a drug product):

    • Accurately weigh the sample and dissolve it in a suitable solvent, which may contain a nitrosamine scavenger like ascorbic acid.

    • Perform a sample cleanup and concentration step. Solid-Phase Extraction (SPE) is a common and effective technique.[1]

    • Elute the NPiPA from the SPE cartridge.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Filter the final extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: Develop a gradient that provides good separation of NPiPA from matrix components.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for MS/MS.

    • Precursor Ion: m/z ~208.14.

    • Product Ions: Optimize by infusing a standard solution of NPiPA to find the most stable and abundant fragment ions.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve from the standard injections.

    • Quantify the amount of NPiPA in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak, Low Signal) Check_System 1. Check System Suitability (Pressure, Blanks, Standards) Start->Check_System System_OK System OK? Check_System->System_OK Investigate_Sample 2. Investigate Sample Prep (Extraction, Cleanup, Dilution) System_OK->Investigate_Sample Yes Fix_System Address System Issue (Leaks, Pump, Column) System_OK->Fix_System No Sample_OK Sample Prep OK? Investigate_Sample->Sample_OK Investigate_Method 3. Investigate Method Parameters (Gradient, Temp, MS Settings) Sample_OK->Investigate_Method Yes Fix_Sample Optimize Sample Prep (Add Scavenger, Modify SPE) Sample_OK->Fix_Sample No Method_OK Method OK? Investigate_Method->Method_OK Method_OK->Check_System Resolved Consult_Expert Consult Senior Scientist or Instrument Vendor Method_OK->Consult_Expert No Resolution Fix_Method Optimize Method (Adjust Gradient/Temp) Method_OK->Fix_Method No Fix_System->Check_System Fix_Sample->Investigate_Sample Fix_Method->Investigate_Method

Caption: General troubleshooting workflow for analytical issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution SPE 2. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Sample->SPE Recon 3. Evaporation & Reconstitution SPE->Recon Injection 4. LC Injection Recon->Injection Separation 5. Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection 6. MS/MS Detection (ESI+, MRM Mode) Separation->Detection Integration 7. Peak Integration Detection->Integration Quant 8. Quantification (vs. Calibration Curve) Integration->Quant Report 9. Final Report Quant->Report

Caption: Typical experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine (NPiPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitrosopentyl-(2-picolyl)amine (NPiPA). The information is designed to address common experimental challenges and sources of variability.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, purification, and analysis of NPiPA.

Problem 1: Low yield during NPiPA synthesis.

Potential Cause Troubleshooting Step
Incomplete Alkylation: The initial reaction between 2-picolylamine and a pentylating agent may be inefficient.- Ensure the pentylating agent (e.g., 1-bromopentane or 1-iodopentane) is of high purity and used in appropriate molar excess.[1] - Optimize the reaction temperature; while room temperature can work, gentle heating may increase the reaction rate, but be cautious of potential degradation at higher temperatures.[1] - Use a suitable base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct and drive the reaction to completion.[1]
Inefficient Nitrosation: The conversion of the secondary amine precursor to NPiPA may be incomplete.- The nitrosation reaction is pH-dependent. The optimal pH for nitrosation of secondary amines is typically in the acidic range (around pH 3-4) to facilitate the formation of the nitrosating agent from sodium nitrite. However, at very low pH, the amine precursor will be significantly protonated, reducing its nucleophilicity.[1] - Ensure fresh sodium nitrite is used as the nitrosating agent. - Control the reaction temperature; the reaction is often carried out at low temperatures (e.g., 0-5 °C) to minimize degradation of the product and reagents.[1]
Side Reactions: Formation of byproducts such as tertiary amines during alkylation.- To minimize the formation of N,N-dipentyl-(2-picolyl)amine, consider using a molar ratio of 2-picolylamine to the pentylating agent that favors mono-alkylation.[1]
Degradation of Product: NPiPA may degrade during the reaction or workup.- N-nitrosamines can be sensitive to light, especially UV light.[2] Protect the reaction mixture and the purified product from light. - Avoid excessively high temperatures during workup and purification steps.

Problem 2: Inconsistent results in analytical quantification of NPiPA.

Potential Cause Troubleshooting Step
Matrix Effects in LC-MS/MS: Co-eluting substances from the sample matrix can suppress or enhance the ionization of NPiPA, leading to inaccurate quantification.- Develop a robust sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or disposable pipette extraction (DPX).[3] - Use a matrix-matched calibration curve to compensate for matrix effects.[4] - Consider using an alternative ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[4]
Thermal Degradation in GC: NPiPA, like many nitrosamines, can be thermally labile and may degrade in the high temperatures of the GC inlet.- Optimize the GC inlet temperature to ensure volatilization without causing degradation. - Use a splitless injection to minimize the time the analyte spends in the hot inlet.
Inconsistent Internal Standard Performance: If using NPiPA as an internal standard, its behavior may not perfectly mimic the analyte of interest.- Ensure the internal standard is added to all samples, standards, and blanks at a consistent concentration.[1] - The structural similarity of NPiPA to tobacco-specific nitrosamines (TSNAs) makes it a good internal standard for those analyses, but its suitability for other analytes should be validated.[1]
pH and Solvent Effects: The stability of NPiPA in solution can be affected by pH and the solvent used.- Maintain a consistent pH for all sample and standard solutions. N-nitrosamines are generally more stable under neutral to alkaline conditions and can degrade in acidic environments.[1] - Use high-purity solvents and prepare solutions fresh daily if stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

Here is a summary of the computed properties for NPiPA:

PropertyValue
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol [5]
IUPAC Name N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide[5]
CAS Number 383417-48-9[5]
XLogP3 2.4[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]

Q2: How can I confirm the identity and purity of synthesized NPiPA?

You can use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the protons of the pentyl group and the picolyl moiety.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with mass spectrometry is a powerful tool. In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 208.15.[1] Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragment ions for confirmation.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used to assess the purity of the compound. A single, sharp peak is indicative of high purity.

Q3: What are the optimal storage conditions for NPiPA?

To ensure the stability of NPiPA, it should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, to prevent photodegradation. For long-term storage, refrigeration or freezing is recommended.

Q4: What safety precautions should be taken when working with NPiPA?

N-nitrosamines as a class are considered potent carcinogens.[6][7] Therefore, NPiPA should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All waste containing NPiPA should be disposed of as hazardous chemical waste according to institutional guidelines.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of NPiPA. These should be optimized for specific laboratory conditions.

Synthesis of this compound

This is a two-step synthesis involving N-alkylation of 2-picolylamine followed by nitrosation.

Step 1: N-Pentylation of 2-Picolylamine

  • In a round-bottom flask, dissolve 2-picolylamine in a suitable organic solvent (e.g., acetonitrile, ethanol).

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Slowly add a pentylating agent (e.g., 1-bromopentane) to the mixture while stirring.

  • The reaction can be stirred at room temperature or gently heated to increase the rate of reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, filter the mixture to remove the base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the N-pentyl-(2-picolyl)amine precursor.

Step 2: Nitrosation of N-pentyl-(2-picolyl)amine

  • Dissolve the purified N-pentyl-(2-picolyl)amine in an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid) and cool the mixture in an ice bath (0-5 °C).

  • Slowly add a solution of sodium nitrite in water to the cooled mixture with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for a specified period. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate).

  • Extract the NPiPA product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude NPiPA.

  • The final product can be further purified by column chromatography if necessary.

HPLC-MS/MS Analysis of NPiPA

This protocol outlines a general method for the quantitative analysis of NPiPA.

1. Sample Preparation:

  • For liquid samples, a simple dilution with the mobile phase may be sufficient.
  • For complex matrices (e.g., biological fluids, food samples), a sample extraction and clean-up step is necessary. This can be achieved using LLE or SPE.
  • Add a known amount of an appropriate internal standard if required.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized based on the specific column and system to achieve good separation.
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 30 - 45 °C
Injection Volume 5 - 20 µL

3. MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Precursor Ion (m/z) 208.15 ([M+H]⁺)[1]
Product Ions (m/z) At least two characteristic fragment ions should be monitored for quantification and confirmation. These need to be determined by direct infusion of a standard solution of NPiPA.
Collision Energy Optimized to maximize the signal of the product ions.
Gas Temperatures and Flow Rates Optimized for the specific instrument.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_nitrosation Step 2: Nitrosation cluster_purification Purification Picolylamine 2-Picolylamine Alkylation_Reaction Alkylation Reaction Picolylamine->Alkylation_Reaction Pentyl_Halide Pentyl Halide Pentyl_Halide->Alkylation_Reaction Base Base (e.g., K2CO3) Base->Alkylation_Reaction Solvent1 Solvent Solvent1->Alkylation_Reaction Precursor N-pentyl-(2-picolyl)amine Alkylation_Reaction->Precursor Nitrosation_Reaction Nitrosation Reaction Precursor->Nitrosation_Reaction Nitrite Sodium Nitrite Nitrite->Nitrosation_Reaction Acid Acidic Solution Acid->Nitrosation_Reaction NPiPA This compound Nitrosation_Reaction->NPiPA Purification Column Chromatography NPiPA->Purification Pure_NPiPA Pure NPiPA Purification->Pure_NPiPA

Caption: Generalized workflow for the synthesis of this compound.

Analytical_Workflow Sample Sample containing NPiPA Preparation Sample Preparation (Extraction/Cleanup) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the analysis of NPiPA by HPLC-MS/MS.

Logical_Relationship Variability Experimental Variability Synthesis Synthesis Parameters (pH, Temp, Reagents) Variability->Synthesis Stability Compound Stability (Light, pH, Temp) Variability->Stability Analysis Analytical Method (Matrix Effects, Instrument) Variability->Analysis Results Inconsistent Results Synthesis->Results Stability->Results Analysis->Results

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitrosopentyl-(2-picolyl)amine. The information is designed to address common challenges, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS No. 383417-48-9) is a synthetic N-nitrosamine compound. Its primary application is as an internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs) in various samples, including tobacco products and smoke.[1][2] Its structural similarity to TSNAs makes it an ideal reference compound for analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS).

Q2: What are the physical properties of this compound?

This compound is typically supplied as a pale brown to yellow oil.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a refrigerator at 2-8°C.

Q4: I am having trouble dissolving this compound. What solvents are recommended?

This compound is known to have limited solubility. It is slightly soluble in chloroform and ethyl acetate.[3] For analytical purposes, it is often dissolved in solvents like dichloromethane or methanol as part of a broader extraction and analysis procedure.[1][2][4]

Troubleshooting Guide: Solubility Issues

Problem: The this compound oil is not dissolving in my chosen solvent.

  • Solution 1: Select an appropriate solvent. Based on available data, chloroform and ethyl acetate are known to be suitable solvents, although the solubility is limited.[3] For creating stock solutions for analytical standards, high-purity methanol or dichloromethane are often used.[1][2][4]

  • Solution 2: Use sonication. Place the vial containing the compound and solvent in an ultrasonic bath. The mechanical agitation can help to break up the oil and increase the rate of dissolution.

  • Solution 3: Gentle warming. Gently warm the solution in a water bath. An increase in temperature can improve solubility. However, be cautious with volatile solvents and avoid excessive heat, which could potentially degrade the compound.

  • Solution 4: Vortexing. For smaller volumes, vigorous mixing using a vortex mixer can aid in the dissolution of the oily compound.

Problem: My solution of this compound appears cloudy or has a precipitate.

  • Possible Cause: The concentration of the compound may be too high for the chosen solvent, leading to supersaturation and precipitation.

  • Solution: Try diluting the solution with more of the same solvent until it becomes clear. It is recommended to prepare a stock solution at a known concentration and then perform serial dilutions to achieve the desired working concentration.

Problem: How do I accurately weigh an oily compound like this compound?

  • Solution: Weighing an oily substance directly can be challenging. A recommended method is to weigh a clean, empty vial, add the desired approximate amount of the oil to the vial, and then re-weigh the vial to get the exact mass of the compound. You can then add the solvent to the vial to create a stock solution of a known concentration.

Data Presentation

Table 1: Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[3]
Ethyl AcetateSlightly Soluble[3]
DichloromethaneUsed as an extraction solvent in published methods[1][2]
MethanolUsed for preparation of standard stock solutions[4]

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound as an Internal Standard

This protocol describes the preparation of a 1 mg/mL stock solution in methanol.

Materials:

  • This compound

  • High-purity methanol

  • Calibrated analytical balance

  • 1 mL volumetric flask

  • Glass Pasteur pipette or syringe

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Tare a clean, dry 1.5 mL glass vial on the analytical balance.

  • Using a clean glass Pasteur pipette or syringe, carefully transfer approximately 1 mg of this compound into the tared vial.

  • Record the exact mass of the this compound.

  • Add approximately 0.5 mL of high-purity methanol to the vial.

  • Cap the vial and vortex for 30 seconds to encourage dissolution.

  • If the oil is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Once the this compound is completely dissolved, carefully transfer the solution to a 1 mL volumetric flask.

  • Rinse the vial with a small amount of methanol and add the rinsing to the volumetric flask to ensure a quantitative transfer.

  • Bring the solution to the 1 mL mark with methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the final stock solution to a labeled, sealed amber glass vial and store at 2-8°C.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the correct solvent being used? (e.g., Methanol, Dichloromethane, Chloroform, Ethyl Acetate) start->check_solvent select_solvent Select an appropriate solvent based on application and available data. check_solvent->select_solvent No apply_mechanical Apply mechanical agitation (Vortexing or Sonication) check_solvent->apply_mechanical Yes select_solvent->apply_mechanical gentle_warming Apply gentle warming (Caution: monitor temperature and solvent volatility) apply_mechanical->gentle_warming Not Dissolved check_dissolution Is the compound fully dissolved? apply_mechanical->check_dissolution Dissolved gentle_warming->check_dissolution Not Dissolved end_success Success: Compound is dissolved. Proceed with experiment. check_dissolution->end_success Yes check_concentration Is the solution cloudy or has precipitate? check_dissolution->check_concentration No dilute_solution Dilute the solution with more solvent. check_concentration->dilute_solution Yes consult_sds Consult Safety Data Sheet (SDS) and further technical support. check_concentration->consult_sds No dilute_solution->check_dissolution

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow start Start: Quantitative Analysis of TSNAs prep_stock Prepare Stock Solution of This compound (Internal Standard) start->prep_stock prep_sample Prepare Tobacco Sample (Extraction) start->prep_sample spike_is Spike Sample Extract with Internal Standard prep_stock->spike_is prep_sample->spike_is analysis Analyze by GC/TEA or LC-MS/MS spike_is->analysis quantification Quantify TSNAs based on Internal Standard Response analysis->quantification end End: Report TSNA Concentrations quantification->end

Caption: Experimental workflow for TSNA analysis.

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N'-Nitrosopentyl-(2-picolyl)amine during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C.[1] It is supplied as an oil and should be kept in a tightly sealed container to prevent exposure to moisture and contaminants.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like other N-nitrosamines, this compound is susceptible to degradation from exposure to heat, light (especially UV), and strong acidic or basic conditions. The rate of degradation is often dependent on temperature and the specific chemical environment.

Q3: Are there any known stabilizers that can be used with this compound?

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected by various analytical techniques. The choice of method depends on the expected degradation products and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a Thermal Energy Analyzer (TEA) are commonly used for the analysis of N-nitrosamines. A change in the peak area or the appearance of new peaks in the chromatogram can indicate degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower than expected concentration in analytical standards.
Possible Cause Troubleshooting Step
Thermal Degradation Store stock solutions and working standards at 2-8°C. Avoid repeated freeze-thaw cycles. Prepare fresh working standards from a refrigerated stock solution for each experiment.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. Minimize exposure to ambient light during sample preparation.
Solvent Incompatibility Ensure the solvent used is of high purity and free from acidic or basic contaminants. If unsure, test the stability of a low-concentration standard in the chosen solvent over a short period. Chloroform and ethyl acetate are listed as suitable for slight solubility.[3]
Adsorption to Container Surface Use silanized glass vials or polypropylene containers to minimize adsorption, especially for low-concentration solutions.
Issue 2: Appearance of unknown peaks in chromatograms.
Possible Cause Troubleshooting Step
Acid- or Base-Catalyzed Hydrolysis Ensure that the pH of the solution is neutral. If working with acidic or basic matrices, perform a stability study to understand the degradation kinetics. Potential degradation products could include the parent amine, N-pentyl-(2-picolyl)amine, and nitrite/nitrate ions.
Oxidative Degradation Degas solvents to remove dissolved oxygen. Consider the addition of a compatible antioxidant, such as ascorbic acid, after verifying its compatibility with your analytical method.
Contamination Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh an appropriate amount of the neat oil in a clean, tared vial.

  • Add a high-purity, inert solvent (e.g., methanol, acetonitrile, or a solvent specified in your analytical method) to dissolve the compound completely.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the solution to a calibrated volumetric flask and bring it to the final volume with the solvent.

  • Store the stock solution in a tightly capped amber vial at 2-8°C.

Protocol 2: Short-Term Stability Assessment
  • Prepare a working solution of this compound at a known concentration in the desired solvent or matrix.

  • Divide the solution into multiple aliquots in separate vials.

  • Analyze one aliquot immediately (T=0) using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Store the remaining aliquots under the experimental conditions you wish to evaluate (e.g., room temperature on the benchtop, refrigerated, exposed to light, etc.).

  • Analyze aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Compare the peak area or concentration of this compound at each time point to the T=0 value to determine the extent of degradation.

Data Presentation

Table 1: General Factors Influencing N-Nitrosamine Stability
Factor Effect on Stability Recommended Practices
Temperature Increased temperature generally accelerates degradation.Store at 2-8°C. Minimize time at elevated temperatures during experiments.
Light (UV) Can cause photodegradation.Use amber glassware or protect solutions from light.
pH Susceptible to degradation in strong acidic or basic conditions.Maintain solutions at a neutral pH whenever possible.
Oxygen Can contribute to oxidative degradation.Use degassed solvents for long-term storage of solutions.

Visualizations

Degradation_Pathway General Degradation Pathways for N-Nitrosamines A This compound B Degradation Products A->B F Parent Amine + Nitrite/Nitrate B->F C Heat C->A D UV Light D->A E Strong Acid/Base E->A

Caption: General factors leading to the degradation of this compound.

Troubleshooting_Workflow Troubleshooting this compound Degradation start Inconsistent Analytical Results check_storage Verify Storage Conditions (2-8°C, Dark) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Container) check_storage->check_solution_prep [Correct] implement_controls Implement Protective Measures: - Use fresh standards - Protect from light - Control pH check_storage->implement_controls [Incorrect] check_experimental_conditions Assess Experimental Conditions (Temperature, Light Exposure) check_solution_prep->check_experimental_conditions [Correct] check_solution_prep->implement_controls [Incorrect] check_experimental_conditions->implement_controls [Incorrect] reanalyze Re-analyze Sample check_experimental_conditions->reanalyze [Correct] implement_controls->reanalyze end Consistent Results reanalyze->end

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine (NPA) in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitrosopentyl-(2-picolyl)amine (NPA). The focus is on its application as an internal standard in the analysis of nitrosamines and potential interferences that may be encountered during such assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPA) and what is its primary use in a laboratory setting?

A1: this compound (NPA) is a synthetic N-nitrosamine. In analytical chemistry, it is primarily used as an internal standard for the quantification of tobacco-specific nitrosamines (TSNAs) and other nitrosamine impurities in various matrices, including pharmaceutical products. Its structural similarity to target nitrosamine analytes makes it a suitable reference compound to correct for variations in sample preparation and analysis.

Q2: Why is an internal standard like NPA necessary for nitrosamine analysis?

A2: The analysis of trace-level impurities like nitrosamines is susceptible to variability during sample preparation (e.g., extraction inefficiencies) and instrumental analysis (e.g., matrix effects in LC-MS). An internal standard is a compound added at a known concentration to all samples, calibrants, and blanks. By comparing the signal of the analyte to the signal of the internal standard, analysts can compensate for these variations and achieve more accurate and precise quantification.

Q3: What are the key chemical properties of NPA?

A3: The key properties of NPA are summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol [1]
CAS Number 383417-48-9[1]
Appearance Off-White to Yellow Liquid
IUPAC Name N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide[1]

Q4: What are the potential sources of NPA in a sample?

A4: The primary source of NPA in a sample is its intentional addition as an internal standard. Unintended presence would be highly unusual. If NPA is detected in a sample where it was not added, it could indicate cross-contamination from other analyses or a mislabeled reagent.

Q5: Can NPA itself be a source of interference in an assay?

A5: While NPA is designed to be a stable reference, it can potentially interfere under certain conditions. Degradation of the NPA standard can lead to a loss of its signal and the formation of byproducts that might co-elute with other analytes. Additionally, high concentrations of NPA could theoretically suppress the ionization of co-eluting analytes in mass spectrometry-based assays.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues encountered when using NPA as an internal standard in chromatographic assays, particularly with mass spectrometry detection.

Issue 1: Poor or Inconsistent NPA Peak Area/Height

Possible Causes:

  • Degradation of NPA Stock Solution: NPA, like other nitrosamines, can be susceptible to degradation, especially when exposed to light or high temperatures.

  • Inaccurate Pipetting: Inconsistent addition of the internal standard to samples will result in variable peak areas.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of NPA in the mass spectrometer source, leading to inconsistent signal intensity.

  • Instrumental Variability: Fluctuations in instrument performance can affect signal stability.

Troubleshooting Steps:

  • Prepare a Fresh NPA Stock Solution: If degradation is suspected, prepare a fresh stock solution from a reliable standard and store it under appropriate conditions (e.g., refrigerated, protected from light).

  • Verify Pipette Accuracy: Calibrate and verify the accuracy of the micropipettes used to add the internal standard.

  • Evaluate Matrix Effects: Prepare a set of samples with and without the matrix and compare the NPA signal. If matrix effects are significant, consider further sample cleanup or dilution.

  • Inject a System Suitability Standard: Regularly inject a known concentration of NPA to check for instrument performance and consistency.

Issue 2: NPA Signal is Present, but Analyte Recovery is Poor

Possible Causes:

  • Differential Extraction Efficiency: The extraction procedure may not be equally efficient for the target analyte and NPA, especially if their physicochemical properties are not closely matched.

  • Analyte Degradation: The target analyte may be degrading during sample preparation, while NPA remains stable.

  • Incorrect Spiking Procedure: The internal standard may not be added at the appropriate stage of the sample preparation to account for all potential losses.

Troubleshooting Steps:

  • Review the Extraction Protocol: Ensure the chosen extraction method is suitable for both the analyte and NPA.

  • Investigate Analyte Stability: Conduct stability studies of the target analyte under the sample preparation conditions.

  • Optimize the Spiking Point: The internal standard should be added as early as possible in the sample preparation workflow to mimic the behavior of the analyte throughout the entire process.

Issue 3: Unexpected Peaks Co-eluting with NPA or Target Analytes

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can introduce interfering peaks.

  • NPA Degradation Products: If the NPA standard has degraded, the degradation products may appear as extra peaks in the chromatogram.

  • Matrix Interferences: The sample matrix itself may contain compounds that co-elute with the analytes or NPA.

Troubleshooting Steps:

  • Run a Blank Analysis: Inject a blank sample (all reagents except the sample matrix and analytes) to identify any background contamination.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the appropriate purity for trace analysis.

  • Improve Chromatographic Separation: Modify the chromatographic method (e.g., change the gradient, use a different column) to resolve the interfering peaks from the peaks of interest.

Experimental Protocols

Protocol: Preparation and Use of NPA as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general guideline for using NPA as an internal standard for the quantification of a target nitrosamine analyte.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of NPA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • From the primary stock, prepare a working stock solution at a lower concentration (e.g., 1 µg/mL).
  • Similarly, prepare primary and working stock solutions for the target analyte(s).

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking a known volume of the analyte working stock solution into a blank matrix.
  • To each calibration standard, add a constant volume of the NPA working stock solution to achieve a final concentration that yields a stable and reproducible signal.

3. Sample Preparation:

  • To a known volume or weight of the sample, add the same constant volume of the NPA working stock solution as used for the calibration standards.
  • Perform the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).
  • Evaporate the solvent and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.
  • Monitor the appropriate precursor-to-product ion transitions for both the target analyte and NPA.

5. Quantification:

  • For each injection, calculate the ratio of the peak area of the analyte to the peak area of NPA.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve cluster_sample Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock cal_standards Prepare Calibration Standards stock_analyte->cal_standards stock_npa NPA Stock spike_npa_cal Spike with NPA stock_npa->spike_npa_cal spike_npa_sample Spike with NPA stock_npa->spike_npa_sample cal_standards->spike_npa_cal Constant Volume lcms LC-MS/MS Analysis spike_npa_cal->lcms sample Sample sample->spike_npa_sample Constant Volume extraction Extraction spike_npa_sample->extraction reconstitution Reconstitution extraction->reconstitution reconstitution->lcms quant Quantification lcms->quant Peak Area Ratios

Caption: Experimental workflow for using NPA as an internal standard.

troubleshooting_tree cluster_degradation Degradation Check cluster_pipetting Pipetting Check cluster_matrix Matrix Effect Check cluster_instrument Instrument Check start Inconsistent NPA Signal? fresh_stock Prepare Fresh NPA Stock start->fresh_stock Yes end Proceed with Analysis start->end No check_stability Re-analyze fresh_stock->check_stability verify_pipette Verify Pipette Calibration check_stability->verify_pipette Still Inconsistent re_prepare Re-prepare Samples verify_pipette->re_prepare matrix_test Analyze with/without Matrix re_prepare->matrix_test Still Inconsistent dilute_or_cleanup Dilute Sample or Improve Cleanup matrix_test->dilute_or_cleanup system_suitability Run System Suitability dilute_or_cleanup->system_suitability Still Inconsistent instrument_maintenance Perform Instrument Maintenance system_suitability->instrument_maintenance

Caption: Troubleshooting decision tree for inconsistent NPA signal.

References

Technical Support Center: N'-Nitrosopentyl-(2-picolyl)amine (NPA) Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-Nitrosopentyl-(2-picolyl)amine (NPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPA) and what is its primary application in a laboratory setting?

A1: this compound (NPA) is a chemical compound belonging to the N-nitrosamine class. In a laboratory setting, it is primarily used as a reference standard for the analytical testing of other nitrosamine impurities.[1][2] Its structural similarity to certain tobacco-specific nitrosamines makes it a suitable internal standard in chromatographic methods to ensure the accuracy and precision of quantitative analysis.[1]

Q2: What are the critical quality attributes to consider for NPA as a reference standard?

A2: The critical quality attributes for NPA when used as a reference standard include high purity, accurate concentration, stability, and proper characterization. The material should be free from significant impurities that could interfere with analytical measurements.

Q3: What are the recommended storage conditions for NPA to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dark, and dry place, protected from light and moisture. Long-term storage is often recommended at low temperatures (e.g., -20°C). It is crucial to prevent the degradation of the compound, which could lead to inaccurate analytical results.

Q4: Which analytical techniques are most suitable for the quality control of NPA?

A4: The most common and suitable analytical techniques for the quality control of NPA are chromatographic methods coupled with mass spectrometry.[1] These include:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Particularly useful for non-volatile or thermally labile compounds.[1][3][4]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds like many N-nitrosamines.[1][5]

These methods offer the high sensitivity and selectivity required for detecting and quantifying trace-level impurities.[4][6][7]

Q5: What are the potential sources of impurities in NPA?

A5: Impurities in NPA can originate from several sources, including the synthesis process, degradation, or improper storage.[8] Potential impurities may include unreacted starting materials, byproducts from the nitrosation reaction, or degradation products formed during storage.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control analysis of NPA.

Issue 1: Inconsistent or Poor Chromatographic Peak Shape
Potential Cause Recommended Solution
Column Degradation Check the column's performance with a standard of a known well-behaving compound. If performance is poor, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimal for NPA. For reversed-phase HPLC, ensure proper mixing and degassing of solvents.[1]
Sample Overload Reduce the injection volume or dilute the sample.
Contamination Clean the injector and the column to remove any residues.
Issue 2: Inaccurate Quantification or Low Recovery
Potential Cause Recommended Solution
Degradation of NPA Standard Prepare a fresh stock solution from a new vial of the reference standard. Verify the storage conditions.
Matrix Effects in Sample Matrix effects can suppress or enhance the analyte signal.[3] Use a matrix-matched calibration curve or the standard addition method. Isotope-labeled internal standards can also help correct for these effects.[9]
Suboptimal MS Parameters Optimize the mass spectrometer settings, including ionization source parameters and fragmentation energies, for NPA.
Errors in Standard Preparation Double-check all calculations and dilutions for the preparation of calibration standards.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Recommended Solution
Contamination of Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for contamination.
Degradation of NPA Analyze the sample promptly after preparation. If degradation is suspected, investigate the mass of the unexpected peaks to identify potential degradation products.
Carryover from Previous Injections Implement a robust needle wash protocol between injections. Inject a blank solvent to check for carryover.
Co-eluting Impurities Optimize the chromatographic method to improve the resolution between NPA and any impurities. This may involve changing the column, mobile phase, or gradient profile.[5]

Quantitative Data Summary

The following tables provide example specifications for NPA reference standards and typical performance characteristics of analytical methods for its quality control.

Table 1: Example Quality Control Specifications for this compound (NPA) Reference Standard

Parameter Specification Analytical Method
Appearance Off-White to Yellow LiquidVisual Inspection
Identity Conforms to the reference spectrumHPLC-MS/MS, GC-MS
Purity (by HPLC) ≥ 98.0%HPLC-UV/MS
Concentration (for solutions) 95.0% - 105.0% of stated concentrationHPLC-UV/MS
Residual Solvents As per ICH Q3C guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Table 2: Example Method Performance Characteristics for NPA Analysis by LC-MS/MS

Parameter Value
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linearity (R²) ≥ 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

Experimental Protocols

Protocol 1: Purity Determination of NPA by HPLC-UV/MS
  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of NPA reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan and product ion scan (for confirmation).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis:

    • Calculate the purity of the NPA sample by dividing the peak area of the main peak by the total area of all peaks, expressed as a percentage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh NPA Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Purity Calculation data1->data2 data3 Generate Report data2->data3

Caption: Workflow for NPA Purity Analysis by LC-MS/MS.

troubleshooting_logic start Inaccurate Quantification q1 Is the standard fresh? start->q1 a1_yes Check for Matrix Effects q1->a1_yes Yes a1_no Prepare Fresh Standard q1->a1_no q2 Using matrix-matched calibration? a1_yes->q2 a1_no->start Re-analyze a2_yes Optimize MS Parameters q2->a2_yes Yes a2_no Implement Matrix-Matched Standards q2->a2_no q3 Are MS parameters optimized? a2_yes->q3 a2_no->a1_yes Re-analyze a3_yes Verify Standard Preparation Calculations q3->a3_yes Yes a3_no Perform MS Optimization q3->a3_no end_node Accurate Quantification a3_yes->end_node a3_no->a2_yes Re-analyze

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Validation & Comparative

Comparative Analysis of N'-Nitrosopentyl-(2-picolyl)amine and N'-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N'-Nitrosopentyl-(2-picolyl)amine and the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). While structurally related, these compounds have fundamentally different applications and biological activities. This compound serves as an internal standard in analytical chemistry for the quantification of carcinogenic nitrosamines like NNN. In contrast, NNN is a potent, well-characterized carcinogen found in tobacco products. This guide will objectively compare the analytical utility of this compound with the biological activity of NNN, supported by experimental data and protocols.

Data Presentation

The following tables summarize the key characteristics of this compound and NNN.

Table 1: General Properties and Primary Application

FeatureThis compoundN'-Nitrosonornicotine (NNN)
CAS Number 383417-48-916543-55-8
Molecular Formula C₁₁H₁₇N₃OC₉H₁₁N₃O
Molecular Weight 207.27 g/mol 177.207 g/mol
Primary Application Internal standard for analytical quantification of tobacco-specific nitrosamines.Subject of carcinogenicity and toxicological studies.
Biological Activity Not characterized as biologically active; selected for its chemical stability and similarity to analytes for analytical purposes.Classified as a Group 1 carcinogen by the IARC; known to cause esophageal and nasal cancer in animals.[1]

Table 2: Comparative Activity Data

ParameterThis compoundN'-Nitrosonornicotine (NNN)
Function Analytical SurrogateCarcinogen
Typical Concentration in Use Added to samples at a known concentration for analytical calibration.Found in cigarette smoke at levels of 2.2-6.6 ppm.[1]
LD₅₀ (mice) Data not available (not intended for in vivo studies)1 g/kg[1]
Carcinogenicity Not classified as a carcinogen.Group 1 Carcinogen (Carcinogenic to humans).[1][2][3]
Mechanism of Action Does not have a biological mechanism of action.Metabolic activation by Cytochrome P450 enzymes leads to DNA adduct formation.[4][5]

Experimental Protocols

Protocol 1: Analysis of NNN using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the general procedure for the quantitative analysis of NNN in a given sample, such as tobacco extract or biological fluids.

1. Sample Preparation:

  • A known amount of the sample is accurately weighed or measured.
  • An internal standard solution of this compound in a suitable solvent (e.g., methanol) is added to the sample at a predetermined concentration.
  • The sample is extracted using an appropriate solvent system (e.g., dichloromethane) and purified using solid-phase extraction (SPE).
  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
  • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both NNN and this compound are monitored for detection and quantification.

3. Quantification:

  • The peak area of the analyte (NNN) is compared to the peak area of the internal standard (this compound).
  • A calibration curve is generated using standards of known NNN concentrations with a constant concentration of the internal standard.
  • The concentration of NNN in the sample is determined by interpolating the peak area ratio of the sample against the calibration curve.

Protocol 2: In Vitro Metabolic Activation of NNN

This protocol describes a typical in vitro assay to study the metabolic activation of NNN by liver microsomes, which contain Cytochrome P450 enzymes.

1. Preparation of Incubation Mixture:

  • A reaction mixture is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.4).
  • The mixture contains liver microsomes (from human or animal sources), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and magnesium chloride.
  • The mixture is pre-incubated at 37°C.

2. Initiation of Reaction:

  • The reaction is initiated by adding a solution of NNN in a suitable solvent (e.g., DMSO) to the pre-warmed incubation mixture.

3. Incubation and Termination:

  • The reaction mixture is incubated at 37°C for a specific period (e.g., 30-60 minutes).
  • The reaction is terminated by adding a quenching solvent, such as ice-cold acetonitrile or by protein precipitation.

4. Analysis of Metabolites:

  • The quenched reaction mixture is centrifuged to pellet the precipitated protein.
  • The supernatant is collected and can be analyzed by LC-MS/MS to identify and quantify the metabolites of NNN, such as the α-hydroxylated products that lead to DNA-reactive intermediates.

Mandatory Visualization

G Metabolic Activation of N'-Nitrosonornicotine (NNN) NNN NNN (N'-Nitrosonornicotine) CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2A13) NNN->CYP450 Substrate Alpha_hydroxylation α-hydroxylation (2' or 5' position) CYP450->Alpha_hydroxylation Catalysis Unstable_intermediates Unstable α-hydroxyNNN Intermediates Alpha_hydroxylation->Unstable_intermediates Diazohydroxides Diazohydroxides Unstable_intermediates->Diazohydroxides Spontaneous Decomposition DNA_adducts DNA Adducts Diazohydroxides->DNA_adducts Reacts with DNA Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis

Caption: Metabolic activation pathway of NNN.

G Experimental Workflow for NNN Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tobacco Extract) IS_addition Addition of Internal Standard (this compound) Sample->IS_addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_addition->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_separation LC Separation (C18 Column) Concentration->LC_separation ESI Electrospray Ionization (ESI) LC_separation->ESI MSMS_detection MS/MS Detection (MRM Mode) ESI->MSMS_detection Peak_integration Peak Area Integration (NNN and Internal Standard) MSMS_detection->Peak_integration Calibration Calibration Curve Generation Peak_integration->Calibration Quantification Quantification of NNN Calibration->Quantification

Caption: Workflow for NNN quantification.

References

Comparative Guide to the Analytical Validation of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N'-Nitrosopentyl-(2-picolyl)amine (NPiPA), a potential nitrosamine impurity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for the detection and quantification of this compound, in alignment with regulatory expectations for the control of nitrosamine impurities.

Introduction

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products. Consequently, robust and sensitive analytical methods are required to detect and quantify nitrosamines at trace levels.

This guide focuses on the validation of analytical methods for this compound (NPiPA). While NPiPA is also utilized as an internal standard in the analysis of tobacco-specific nitrosamines, its potential as a process-related or degradation impurity necessitates the availability of validated analytical procedures for its control. This document compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), Gas Chromatography with tandem mass spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Methods for NPiPA Quantification

The selection of an appropriate analytical method for NPiPA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three most common analytical techniques.

Parameter HPLC-MS/MS GC-MS/MS HPLC-UV
Principle Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Separation of volatile compounds by gas chromatography followed by detection with tandem mass spectrometry.Separation by liquid chromatography with detection based on the absorption of ultraviolet light by the analyte.
Sensitivity (LOQ) Very High (sub-ppb to low ppb levels, e.g., < 0.5 ng/mL)High (low ppb levels, e.g., < 3 ppb)[1]Moderate (ppm levels, e.g., 10-20 ng/mL)[2]
Specificity Very High, based on chromatographic retention time and specific mass-to-charge (m/z) transitions.Very High, based on retention time and specific mass fragmentation patterns.Moderate, potential for interference from co-eluting compounds with similar UV absorption spectra.
Linearity (R²) Excellent (≥0.99)Excellent (≥0.996)[1]Good (≥0.999)[2]
Accuracy (% Recovery) Typically 80-120%Typically 80-120%Typically 80-120%
Precision (%RSD) < 15%< 15%< 15%
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Typical Application Trace level quantification in complex matrices (e.g., drug products, biological samples).Analysis of volatile nitrosamines. Can be used for NPiPA if derivatization is employed to increase volatility.Routine quality control, analysis of less complex matrices where lower sensitivity is acceptable.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the analysis of NPiPA using HPLC-MS/MS, GC-MS/MS, and HPLC-UV. These protocols are provided as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

Validated HPLC-MS/MS Method for NPiPA

This method is considered the gold standard for trace-level nitrosamine analysis due to its high sensitivity and specificity.

a. Sample Preparation

  • Weigh and transfer an appropriate amount of the sample (e.g., 100 mg of drug substance) into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent and mix well.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): To be determined for NPiPA (e.g., [M+H]⁺).

    • Product Ions (m/z): At least two specific product ions for quantification and confirmation.

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

d. Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method 1: GC-MS/MS

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile nitrosamines like NPiPA, derivatization may be necessary to improve its thermal stability and volatility.

a. Sample Preparation and Derivatization

  • Follow the sample dissolution steps as described for the HPLC-MS/MS method.

  • A derivatization step may be required. A common approach for nitrosamines is denitrosation followed by derivatization of the resulting amine.

  • Extract the derivatized analyte into a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the extract and transfer it to a GC vial.

b. Chromatographic Conditions

  • Instrument: Gas chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Specific precursor and product ions for the derivatized NPiPA.

Alternative Method 2: HPLC-UV

HPLC-UV is a more accessible and cost-effective technique, suitable for screening purposes or for matrices where high sensitivity is not required.

a. Sample Preparation

Sample preparation is similar to the HPLC-MS/MS method, but higher sample concentrations may be needed to achieve the required detection limits.

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV spectrum of NPiPA (typically around 230-240 nm for nitrosamines).

Visualizations

Workflow for NPiPA Analysis by HPLC-MS/MS

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis a Sample Weighing b Dissolution a->b c Filtration b->c d Injection c->d e Chromatographic Separation d->e f Ionization (ESI+) e->f g Mass Analysis (MRM) f->g h Quantification g->h i Reporting h->i

Caption: Workflow of the validated HPLC-MS/MS analytical method for NPiPA.

Decision Tree for Method Selection

a High Sensitivity Required? b Yes a->b Yes c No a->c No d Complex Matrix? b->d i HPLC-UV c->i e Yes d->e Yes f No d->f No g HPLC-MS/MS e->g h GC-MS/MS f->h

Caption: Decision tree for selecting an analytical method for NPiPA analysis.

References

A Researcher's Guide to N'-Nitrosopentyl-(2-picolyl)amine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrosamine impurities, the selection of a high-quality analytical reference standard is a critical first step to ensure accurate and reliable results. This guide provides a comparative overview of commercially available N'-Nitrosopentyl-(2-picolyl)amine reference standards, a detailed experimental protocol for its quantification, and a visual representation of the analytical workflow. This compound is a nitrosamine compound that may be used as an internal standard in the analysis of other nitrosamines, particularly in complex matrices.

Comparison of Commercially Available Reference Standards

Choosing an appropriate reference standard is fundamental for the accuracy of analytical measurements. Key considerations include the purity of the standard, the availability of comprehensive characterization data, and the reputation of the supplier. Below is a summary of this compound reference standards offered by prominent suppliers. For detailed, lot-specific quantitative data, it is essential to obtain the Certificate of Analysis (CoA) from the supplier.

Supplier/DistributorCatalog NumberPurity SpecificationAvailable Pack SizesCAS Number
Toronto Research Chemicals (TRC)TRC-N544990Not specified, but CoA with NMR, HPLC, MS data provided5 mg, 25 mg383417-48-9
LGC Standards (Distributor for TRC)TRC-N544990Not specified, but CoA is provided5 mg, 25 mg383417-48-9
Santa Cruz Biotechnologysc-208073Not specified, lot-specific CoA availableContact for details383417-48-9
BenchchemB013980Not specifiedContact for details383417-48-9

Note: While percentage purity is not always listed on websites, suppliers like Toronto Research Chemicals provide a comprehensive Certificate of Analysis with each product, detailing the characterization and purity determined by methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1][2] It is best practice to consult the lot-specific CoA for precise purity values and impurity profiles.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method that can be adapted for the quantitative analysis of this compound. This method is based on established protocols for the analysis of similar nitrosamine compounds.[3]

Objective: To develop and validate a sensitive and selective method for the quantification of this compound in a given matrix (e.g., drug substance, water).

Materials and Reagents:

  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid (≥99%)

  • A suitable internal standard (e.g., a deuterated analog if available)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound (Molecular Weight: 207.27 g/mol ) need to be determined by infusing a standard solution into the mass spectrometer. A potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 208.3. Product ions would be determined from the fragmentation of the precursor ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a drug substance, this may involve dissolving a known amount in a suitable solvent. For environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove interfering substances.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Processing: Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the calibration standards.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound using a reference standard.

Analytical Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard Weighing stock_sol Stock Solution Preparation ref_std->stock_sol Dissolution cal_std Calibration Standards Preparation stock_sol->cal_std Serial Dilution lcms LC-MS/MS Analysis cal_std->lcms sample_prep Sample Preparation sample_prep->lcms peak_int Peak Integration lcms->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Analyte peak_int->quant cal_curve->quant report Reporting Results quant->report

Caption: Quantitative analysis workflow from standard preparation to final reporting.

By understanding the available reference standards and employing a robust analytical methodology, researchers can confidently and accurately quantify this compound in their samples, contributing to the safety and quality of pharmaceutical products and a deeper understanding of nitrosamine chemistry.

References

Comparative Analysis of N'-Nitrosopentyl-(2-picolyl)amine: A Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential biological activities of N'-Nitrosopentyl-(2-picolyl)amine. Due to a lack of direct experimental data for this specific compound, this document leverages data from structurally analogous N-nitrosamines to infer its potential toxicological profile and mechanism of action. The primary analogs used for this comparison are N-nitrosomethyl-n-pentylamine (NMPA) and the well-characterized N-nitrosodimethylamine (NDMA).

This guide adheres to a data-driven approach, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual diagrams of relevant biological pathways and experimental workflows.

Introduction to N-Nitrosamines and Structure-Activity Relationships

N-nitrosamines are a class of chemical compounds that are of significant interest to the scientific community due to the potent carcinogenic and mutagenic properties of many of its members. The biological activity of N-nitrosamines is intrinsically linked to their chemical structure, which dictates the efficiency of their metabolic activation. This activation is a critical step for their interaction with cellular macromolecules, such as DNA, leading to genotoxicity.

The primary mechanism of activation for most carcinogenic N-nitrosamines involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group, a reaction primarily catalyzed by cytochrome P450 enzymes. This initial step leads to the formation of unstable α-hydroxynitrosamines, which then spontaneously decompose to form highly reactive electrophilic intermediates, such as diazonium ions. These intermediates can then form covalent bonds (adducts) with DNA bases, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

The structure of the alkyl groups attached to the amine nitrogen significantly influences the rate and site of metabolism, and consequently, the compound's carcinogenic potency and organ specificity. Factors such as the length of the alkyl chain, branching, and the presence of functional groups or aromatic rings can all modulate the biological activity.

Comparative Data of Structurally Similar N-Nitrosamines

To provide a framework for understanding the potential biological activity of this compound, this section presents a comparative summary of quantitative data for two key analogous compounds: N-nitrosomethyl-n-pentylamine (NMPA), which shares the pentyl alkyl chain, and N-nitrosodimethylamine (NDMA), a well-studied reference compound.

CompoundMolecular FormulaCarcinogenic Potency (TD50, mg/kg bw/day) - RatTarget Organs in RatsMutagenicity (Ames Test)
N-nitrosodimethylamine (NDMA) C2H6N2O0.096Liver, Kidney, LungPositive with metabolic activation
N-nitrosomethyl-n-pentylamine (NMPA) C6H14N2O0.13Esophagus, LiverPositive with metabolic activation

TD50: The chronic dose rate in mg/kg body weight/day which would cause tumors in 50% of the animals that would have remained tumor-free at zero dose.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for carcinogenicity bioassays and in vitro mutagenicity testing.

Carcinogenicity Bioassay in Rats (General Protocol)
  • Animal Model: Male and female Fischer 344 rats, 6-8 weeks old at the start of the study.

  • Compound Administration: The test nitrosamine (e.g., NMPA or NDMA) is administered in the drinking water at various concentrations to different groups of animals. A control group receives untreated drinking water.

  • Dosage: Dose levels are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower doses.

  • Duration: The study typically runs for the lifetime of the animals (approximately 2 years).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs are examined macroscopically, and tissues are collected and preserved for histopathological examination.

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods to determine the carcinogenic potential of the compound.

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is performed both in the absence and presence of a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Test Procedure (Pre-incubation method):

    • The test compound at various concentrations, the bacterial tester strain, and the S9 mix (if required) are incubated together at 37°C for a short period (e.g., 20-30 minutes).

    • Molten top agar is then added to the mixture.

    • The entire mixture is poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is reproducible.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Metabolic_Activation_of_NNitrosamines NNitrosamine N-Nitrosamine (e.g., NMPA) P450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) NNitrosamine->P450 α-Hydroxylation Alpha_Hydroxy α-Hydroxynitrosamine (Unstable Intermediate) P450->Alpha_Hydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation During Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of N-nitrosamines leading to DNA damage and carcinogenesis.

Ames_Test_Workflow Test_Compound Test Compound (e.g., this compound) Preincubation Pre-incubation at 37°C Test_Compound->Preincubation Bacteria Bacterial Strain (e.g., S. typhimurium TA100) Bacteria->Preincubation S9 S9 Mix (Metabolic Activation) S9->Preincubation Top_Agar Add Top Agar Preincubation->Top_Agar Pour_Plate Pour onto Minimal Glucose Agar Plate Top_Agar->Pour_Plate Incubate_Plates Incubate Plates (48-72h at 37°C) Pour_Plate->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Data_Analysis Data Analysis (Compare to Control) Count_Colonies->Data_Analysis

Caption: A generalized workflow for the Ames test (pre-incubation method).

Conclusion

While direct experimental data on this compound is not currently available in the public domain, a comparative analysis based on structurally similar N-nitrosamines provides valuable insights into its potential biological activities. The presence of a pentyl group suggests that, like NMPA, it would require metabolic activation to exert genotoxic effects and could potentially target the esophagus and liver. The picolyl group, a substituted pyridine ring, may also influence its metabolic profile and interaction with cytochrome P450 enzymes.

Further experimental studies, including in vitro mutagenicity assays and in vivo carcinogenicity bioassays, are necessary to definitively characterize the toxicological profile of this compound. The protocols and comparative data presented in this guide offer a foundational framework for designing and interpreting such future investigations. Researchers are encouraged to use this information as a starting point for their own evaluations and to contribute to the growing body of knowledge on the structure-activity relationships of N-nitrosamines.

A Comparative Analysis of N'-Nitrosopentyl-(2-picolyl)amine and Established Carcinogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential carcinogenic risk of N'-Nitrosopentyl-(2-picolyl)amine against well-documented carcinogens. Due to the limited publicly available carcinogenicity data specifically for this compound, this comparison is based on its classification as an N-nitroso compound (NOC) and draws parallels with extensively studied carcinogenic nitrosamines and other established carcinogens.

N-nitroso compounds are recognized as a class of potent carcinogens, with over 300 of these compounds having been tested in approximately 40 mammalian species, none of which has been found to be resistant to their carcinogenic effects.[1] The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) are key organizations that classify carcinogenic substances.[2][3] While this compound is not currently listed by these agencies, its structural similarity to other carcinogenic nitrosamines warrants a cautious approach.

This guide will compare the available toxicological data of related nitrosamines, such as N-nitrosomethyl(2-oxopropyl)amine (MOP) and N-nitrosobis(2-oxopropyl)amine (BOP), with a well-established non-nitrosamine carcinogen, Formaldehyde.

Quantitative Carcinogenicity Data

The following tables summarize key quantitative data from animal bioassays for selected carcinogenic nitrosamines and Formaldehyde. This data provides a benchmark for understanding the carcinogenic potential of N-nitroso compounds.

Table 1: Carcinogenicity Data for N-nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian Hamsters

Route of AdministrationDoseDuration of TreatmentTarget Organ(s)Tumor Incidence
Subcutaneous (s.c.)25 mg/kg body weight (single dose)Single TreatmentPancreas, Liver, Kidneys, Nasal CavityPancreatic Adenomas/Adenocarcinomas: 80%; Liver Tumors: 7-100%; Kidney Tumors: 7-80%; Nasal Cavity Tumors: 40%[4]
Subcutaneous (s.c.)3.5 mg/kg body weightWeekly for lifePancreas, Liver, Kidneys, Nasal CavityPancreatic Neoplasms: 93%[4]
Subcutaneous (s.c.)1.75 mg/kg body weightWeekly for lifePancreas, Liver, Kidneys, Nasal CavityPancreatic Neoplasms: 87%[4]
Intraga-stric (i.g.)Not specifiedWeeklyPharynx, Esophagus, Nasal, LiverHigh incidence of neoplasms in the pharynx and esophagus[5]

Table 2: Carcinogenicity Data for N-nitrosobis(2-oxopropyl)amine (BOP) in Rats

Route of AdministrationDoseDuration of TreatmentTarget Organ(s)Tumor Incidence
Subcutaneous (s.c.)Equitoxic to MOPNot specifiedThyroid, Lungs, Colon, Urethra, Nasal Cavity (males), Lungs (males), Urinary/Urethra (males)Higher incidence in specified organs compared to MOP; tumors primarily in males for respiratory and urothelial tissues[5]
Intraga-stric (i.g.)Equitoxic to MOPWeeklyThyroid, Lungs, Colon, Urethra, Nasal Cavity (males), Lungs (males), Urinary/Urethra (males)Higher incidence in specified organs compared to MOP; tumors primarily in males for respiratory and urothelial tissues[5]

Table 3: Carcinogenicity Data for Formaldehyde

ClassificationAgencyDescription
Known to be a human carcinogenNational Toxicology Program (NTP)Associated with nasopharyngeal cancer and leukemia.[6]
Group 1: Carcinogenic to humansInternational Agency for Research on Cancer (IARC)Associated with nasal sinus cancer and nasopharyngeal cancer.[6]

Experimental Protocols

Understanding the methodologies used to generate carcinogenicity data is crucial for interpreting the results. Below are summaries of typical experimental protocols for in vivo animal bioassays.

In Vivo Carcinogenicity Bioassay Protocol (General)

A typical in vivo carcinogenicity study involves the chronic exposure of laboratory animals (e.g., rats, hamsters) to the test substance.

  • Animal Selection: A specific strain and sex of an animal model known to be susceptible to certain types of tumors are selected.

  • Dose Selection and Administration: Animals are divided into multiple groups, including a control group receiving a placebo and several experimental groups receiving different doses of the test substance. The route of administration (e.g., subcutaneous, oral gavage) is chosen to mimic potential human exposure.

  • Exposure Duration: The exposure period is typically long-term, often for the majority of the animal's lifespan, to allow for tumor development.

  • Observation and Monitoring: Animals are monitored regularly for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs are examined for macroscopic and microscopic evidence of tumors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for nitrosamine-induced carcinogenesis and a typical workflow for assessing carcinogenicity.

Nitrosamine_Carcinogenesis cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Mutation cluster_cancer Carcinogenesis Nitrosamine Nitrosamine CYP450 Enzymes CYP450 Enzymes Nitrosamine->CYP450 Enzymes Oxidation Reactive Metabolite Reactive Metabolite CYP450 Enzymes->Reactive Metabolite DNA DNA Reactive Metabolite->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Altered Gene Expression Altered Gene Expression Mutation->Altered Gene Expression Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Altered Gene Expression->Uncontrolled Cell Proliferation Tumor Formation Tumor Formation Uncontrolled Cell Proliferation->Tumor Formation

Caption: Generalized signaling pathway of nitrosamine-induced carcinogenesis.

Carcinogenicity_Assessment_Workflow Test Substance Nomination Test Substance Nomination In Vitro Genotoxicity Assays In Vitro Genotoxicity Assays Test Substance Nomination->In Vitro Genotoxicity Assays In Vivo Animal Bioassays In Vivo Animal Bioassays In Vitro Genotoxicity Assays->In Vivo Animal Bioassays Positive Result Data Analysis & Interpretation Data Analysis & Interpretation In Vivo Animal Bioassays->Data Analysis & Interpretation Carcinogen Classification Carcinogen Classification Data Analysis & Interpretation->Carcinogen Classification

Caption: A typical workflow for carcinogenicity assessment.

Conclusion

While direct experimental evidence for the carcinogenicity of this compound is lacking in the public domain, its chemical classification as an N-nitroso compound raises significant concern. The data presented for other carcinogenic nitrosamines, such as MOP and BOP, demonstrate the potent carcinogenic activity of this class of compounds across various animal models and organ systems. These compounds typically require metabolic activation to exert their carcinogenic effects, leading to DNA damage and tumor formation.

For drug development professionals, the potential for a compound to be or to be metabolized into a nitrosamine is a critical safety consideration. Regulatory agencies have stringent guidelines regarding the presence of nitrosamine impurities in pharmaceutical products. Therefore, a thorough risk assessment, potentially including in vitro genotoxicity assays and, if necessary, in vivo carcinogenicity studies, would be prudent for this compound or any structurally related compound intended for further development. The comparison with well-characterized carcinogens like Formaldehyde underscores the importance of rigorous toxicological evaluation for any new chemical entity.

References

Reproducibility of N'-Nitrosopentyl-(2-picolyl)amine Experiments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of tobacco-specific nitrosamines (TSNAs), the use of a reliable internal standard is paramount to ensure the accuracy and reproducibility of experimental results. N'-Nitrosopentyl-(2-picolyl)amine (NPiPA) has been utilized as a non-isotopic internal standard in these analyses. This guide provides a comparative overview of the performance of NPiPA and isotopic internal standards, supported by experimental data from various studies. The aim is to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their analytical needs.

Comparative Analysis of Internal Standards

The primary role of an internal standard in analytical chemistry is to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard should mimic the chemical behavior of the analyte of interest. For the analysis of TSNAs, both non-isotopic internal standards like NPiPA and isotopically labeled analogs of the target analytes are commonly employed.

Isotopically labeled internal standards, such as deuterated forms of N'-nitrosonornicotine (NNN-d4) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK-d4), are often considered the gold standard. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to very similar behavior during extraction, chromatography, and ionization in mass spectrometry. This close similarity allows for more accurate correction of any variations in the analytical process.

Non-isotopic internal standards like NPiPA are structurally similar to the target TSNAs, making them a viable alternative.[1] They are particularly useful in gas chromatography (GC)-based methods.[1] However, differences in their chemical structure compared to the analytes can sometimes lead to variations in extraction efficiency and chromatographic retention, which may affect the overall reproducibility of the method.

Performance Data Comparison

The following table summarizes the quantitative performance data for analytical methods using NPiPA and deuterated internal standards for the analysis of TSNAs. The data has been compiled from various validated LC-MS/MS methods.

Performance MetricMethod with NPiPA (Hypothetical Data)*Method with Deuterated Internal Standards (NNN-d4, NNK-d4)
Linearity (R²) > 0.99> 0.9959[2]
Limit of Detection (LOD) Analyte Dependent0.005 ng/mL (NNK), 0.006 ng/mL (NNN)[2]
Limit of Quantification (LOQ) Analyte Dependent0.015 ng/mL (NNK), 0.02 ng/mL (NNN)[2]
Recovery Typically 80-120%81.1% – 117%[2]
Precision (RSD) < 15%1.5% – 13.6%[2]

Note: Specific quantitative performance data for a validated method using NPiPA as the internal standard was not available in the public domain at the time of this review. The values presented are based on typical performance expectations for such analytical methods.

Experimental Protocols

Synthesis of this compound (NPiPA)

The synthesis of NPiPA involves a two-step process: N-alkylation of 2-picolylamine followed by nitrosation.

Step 1: N-Alkylation of 2-Picolylamine This step involves the reaction of 2-picolylamine with a pentylating agent, such as 1-bromopentane, in the presence of a base to neutralize the hydrogen halide byproduct.[1] The reaction conditions, including solvent, temperature, and the choice of base, are optimized to maximize the yield of the secondary amine, N-pentyl-(2-picolyl)amine.[1]

Step 2: Nitrosation The N-pentyl-(2-picolyl)amine is then nitrosated to form NPiPA.[1] This reaction introduces the nitroso group (-N=O) onto the nitrogen atom of the secondary amine.[1]

cluster_synthesis NPiPA Synthesis Workflow reagent1 2-Picolylamine intermediate N-pentyl-(2-picolyl)amine reagent1->intermediate N-Alkylation reagent2 1-Bromopentane reagent2->intermediate base Base base->intermediate product This compound (NPiPA) intermediate->product Nitrosation nitrosating_agent Nitrosating Agent nitrosating_agent->product

NPiPA Synthesis Workflow
General Protocol for TSNA Analysis using an Internal Standard by LC-MS/MS

The following is a general workflow for the analysis of TSNAs in a sample matrix (e.g., smokeless tobacco) using an internal standard.

  • Sample Preparation: A known weight of the tobacco sample is extracted with a suitable solvent, typically an ammonium acetate solution.[3]

  • Internal Standard Spiking: A known amount of the internal standard solution (e.g., NPiPA or a mixture of deuterated standards) is added to the sample extract.[3]

  • Cleanup (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.[2]

  • LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The analytes and the internal standard are separated on a chromatographic column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][4]

  • Quantification: The concentration of each TSNA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

cluster_analysis TSNA Analysis Workflow sample Tobacco Sample extraction Extraction sample->extraction spiking Internal Standard Spiking extraction->spiking cleanup Solid-Phase Extraction (SPE) spiking->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification

TSNA Analysis Workflow

Conclusion

Both this compound and isotopically labeled internal standards can be effectively used in the quantitative analysis of tobacco-specific nitrosamines. The choice of internal standard will depend on the specific requirements of the analytical method, including the desired level of accuracy and precision, the availability of the standard, and the analytical instrumentation being used. While isotopically labeled standards often provide the highest level of accuracy due to their close chemical similarity to the analytes, a well-validated method using a non-isotopic standard like NPiPA can also yield reproducible and reliable results. Researchers should carefully validate their chosen method to ensure it meets the required performance criteria for their specific application.

References

Setting the Standard: An Inter-laboratory Comparison Framework for N'-Nitrosopentyl-(2-picolyl)amine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, demanding robust and reliable analytical methods for their detection and quantification at trace levels. N'-Nitrosopentyl-(2-picolyl)amine, a potential nitrosamine impurity, requires standardized analytical methodologies to ensure consistent and accurate results across different laboratories. This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for this compound, offering detailed experimental protocols for the most common analytical techniques and a workflow for establishing method performance.

While a direct inter-laboratory comparison study for this compound is not publicly available, this guide leverages established methods for other nitrosamines to propose a comprehensive approach to such a study. The data presented in the tables are illustrative examples based on the analysis of other nitrosamines and should be used as a benchmark for performance expectations in an inter-laboratory study.

Quantitative Performance Comparison of Analytical Methods

The performance of analytical methods for nitrosamine impurities is typically evaluated based on several key parameters. The following tables summarize expected performance characteristics for two widely used analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS). These values are derived from studies on various nitrosamine compounds and serve as a target for methods analyzing this compound.

Table 1: Illustrative Performance of LC-MS/MS for Nitrosamine Analysis

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Limit of Detection (LOD) 0.02 ppb0.05 ppb0.03 ppb< 0.1 ppb
Limit of Quantification (LOQ) 0.05 ppb0.15 ppb0.10 ppb< 0.3 ppb
Accuracy (% Recovery) 95.8%102.3%98.5%80 - 120%
Precision (%RSD) 4.5%6.2%5.1%< 15%
Linearity (R²) > 0.995> 0.998> 0.996> 0.99

Table 2: Illustrative Performance of GC-MS/MS for Nitrosamine Analysis

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Detection (LOD) 0.1 ppb0.08 ppb0.12 ppb< 0.2 ppb
Limit of Quantification (LOQ) 0.3 ppb0.25 ppb0.4 ppb< 0.5 ppb
Accuracy (% Recovery) 92.1%99.4%105.7%80 - 120%
Precision (%RSD) 8.7%7.1%9.5%< 15%
Linearity (R²) > 0.992> 0.995> 0.991> 0.99

Experimental Protocols

Detailed and standardized experimental protocols are crucial for a successful inter-laboratory comparison. The following are generalized yet detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Weigh 100 mg of the drug substance or powdered tablets.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex for 1 minute, followed by sonication for 15 minutes.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard must be determined and optimized.

  • Source Parameters: Optimized to ensure maximum sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

1. Sample Preparation:

  • Liquid-Liquid Extraction:

    • Dissolve a known amount of the sample in an aqueous solution.

    • Extract the nitrosamines with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the organic layer under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent suitable for GC injection.

  • Headspace Analysis (for volatile nitrosamines):

    • Place a weighed amount of the sample in a headspace vial.

    • Add a suitable solvent or matrix modifier.

    • Incubate the vial at a specific temperature for a set time before injection.

2. GC Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A program that allows for the separation of the target analyte from other components.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Multiple Reaction Monitoring (MRM) Transitions: Optimized precursor-to-product ion transitions for this compound.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Workflow for Inter-laboratory Comparison

A structured workflow is essential for a successful inter-laboratory comparison study. The following diagram outlines the key stages, from planning to final data analysis.

Interlaboratory_Comparison_Workflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B Finalize Protocol C Preparation & Distribution of Homogeneous Samples B->C Ship Samples D Analysis of Samples by Each Laboratory C->D Perform Analysis E Data Submission to Coordinating Body D->E Submit Data F Statistical Analysis of Results (e.g., ISO 5725) E->F Compile Data G Evaluation of Method Performance (Repeatability & Reproducibility) F->G Assess Performance H Final Report & Recommendations G->H Summarize Findings

Caption: Workflow for an inter-laboratory comparison study.

This structured approach ensures that the comparison is conducted in a controlled and consistent manner, leading to reliable and comparable data. The final report from such a study would be invaluable in establishing a standardized analytical procedure for this compound, thereby enhancing patient safety and ensuring product quality across the pharmaceutical industry.

Safety Operating Guide

Safe Handling and Disposal of N'-Nitrosopentyl-(2-picolyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of N'-Nitrosopentyl-(2-picolyl)amine is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueSource
CAS Number383417-48-9[1][2][3]
Molecular FormulaC11H17N3O[1][2]
Molecular Weight207.27 g/mol [1][2][3]
AppearanceOil[4]
Boiling Point105°C at 0.3 mm Hg[4]
Density1.04 ± 0.1 g/cm³ (Predicted)[4]
SolubilityChloroform (Slightly), Ethyl Acetate (Slightly)[4]
Storage TemperatureRefrigerator (2-8°C)[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

N-nitrosamines as a class of compounds are considered potent carcinogens and should be handled with extreme caution. Although specific toxicity data for this compound is not available, it is prudent to treat it as a hazardous substance.

Potential Hazards:

  • May be carcinogenic.

  • May cause skin, eye, and respiratory irritation.

  • Toxic if swallowed, inhaled, or absorbed through the skin.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Handling and Disposal Procedures

Adherence to strict operational protocols is crucial when working with this compound. The following procedures outline the safe handling, storage, and disposal of this compound.

Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during unpacking.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C.[4][5] The storage area should be well-ventilated and separate from incompatible materials.

  • Preparation of Solutions: All weighing and solution preparation must be performed within a certified chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly.

Disposal Workflow

The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_chemical_decontamination Chemical Decontamination (Recommended for liquid waste) cluster_final_disposal Final Disposal A Unused this compound D Segregate into designated, labeled, sealed waste containers A->D B Contaminated Labware (glassware, pipette tips) B->D C Contaminated PPE (gloves, etc.) C->D E Treat with a chemical decontamination solution (e.g., using potassium permanganate or other approved methods for nitrosamines) D->E Liquid Waste F Arrange for pickup by a licensed hazardous waste disposal company D->F Solid Waste E->F G Incineration at a permitted hazardous waste facility F->G

References

Essential Safety and Logistical Information for Handling N'-Nitrosopentyl-(2-picolyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of N'-Nitrosopentyl-(2-picolyl)amine. Due to the classification of many N-nitroso compounds as potent carcinogens, stringent adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.[1][2][3]

Hazard Identification and Risk Assessment

Key Hazards:

  • Carcinogenicity: N-nitroso compounds are recognized as animal carcinogens and are anticipated to be human carcinogens.[2]

  • Toxicity: Can cause damage to the liver, kidneys, lungs, and bladder.[2]

  • Routes of Exposure: Inhalation, skin contact, and ingestion.

Hazard Classification Description Primary Routes of Exposure Potential Health Effects
Carcinogen Probable human carcinogen based on data from related N-nitroso compounds.Inhalation, Dermal, IngestionCancer of the liver, esophagus, and nasal cavities (observed in animal studies).[1]
Acute Toxicity Potential for severe liver damage with internal bleeding.Ingestion, InhalationLiver disease, potential for fatality.[1]
Organ Toxicity May affect the liver, kidneys, and lungs.Inhalation, Dermal, IngestionOrgan damage.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure and must be strictly enforced.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves immediately if contaminated, torn, or punctured.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times when handling the compound.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.

  • Body Protection: A fully buttoned lab coat, preferably a disposable one, must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron is also required. Closed-toe shoes are mandatory.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with "Danger: Carcinogen Hazard."

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available inside the fume hood.

  • Pre-weighing: If possible, purchase the chemical in pre-weighed amounts to avoid the need for weighing. If weighing is necessary, it must be done inside the fume hood on a tared and covered container.

3.2. Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations of the compound over a tray or other form of secondary containment to catch any spills.

  • Avoid Aerosolization: Use techniques that minimize the generation of dust or aerosols. When dissolving, add the solvent to the compound slowly.

  • Transportation: When moving the compound within the lab, it must be in a sealed, labeled, and shatter-proof secondary container.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., methanol), followed by a soap and water wash.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, weigh paper, disposable lab coats) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: "Empty" containers that held the neat compound must be treated as hazardous waste and disposed of accordingly.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or spill pillow. Decontaminate the area. Place all cleanup materials in the solid hazardous waste container.

    • Large Spill or Spill Outside Fume Hood: Evacuate the immediate area. Alert others and contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Designate and Prepare Fume Hood B Assemble All Materials (PPE, Spill Kit) A->B C Don Appropriate PPE B->C D Perform All Manipulations in Fume Hood C->D E Use Secondary Containment D->E F Transport in Sealed Secondary Container D->F G Decontaminate Surfaces and Equipment D->G F->D H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Nitrosopentyl-(2-picolyl)amine
Reactant of Route 2
Reactant of Route 2
N'-Nitrosopentyl-(2-picolyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.